8-Hydroxyquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGNVYPOGVAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-hydroxyquinoline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |
| Record name | 8-Quinolinol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84063-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyquinoline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020730 | |
| Record name | 8-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-Hydroxyquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |
| Record name | 8-Hydroxyquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals or white crystalline powder | |
CAS No. |
148-24-3 | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 8-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyquinoline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UTX5635HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169 °F (NTP, 1992), 73-75 °C | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-HYDROXYQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 8-Hydroxyquinoline for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the fundamental chemical properties of 8-hydroxyquinoline (oxine), tailored for researchers, scientists, and professionals in drug development. It delves into its physicochemical characteristics, reactivity, and biological interactions, supported by experimental protocols and visual diagrams to facilitate a deeper understanding and application in a research context.
Core Chemical and Physical Properties
This compound is a monoprotic, bidentate chelating agent, a property that underpins much of its biological activity and analytical utility.[1] A derivative of quinoline, it consists of a pyridine ring fused to a phenol ring with a hydroxyl group at the 8th position.[2] This structural arrangement allows it to form stable complexes with a wide array of metal ions.[3]
Below is a summary of its key physical and chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | White to off-white or faintly yellow crystalline powder | [5] |
| Odor | Phenolic | [5] |
| Melting Point | 70-76 °C (158-169 °F) | [6][7] |
| Boiling Point | ~267 °C (~513 °F) at 760 mmHg | [5][7] |
| pKa | Phenolic hydroxyl group: ~9.9; Pyridine nitrogen: ~5.0 | [6][8] |
| LogP (octanol/water) | 1.85 - 2.02 | [9] |
| Solubility Profile | |
| Water | Practically insoluble/sparingly soluble (0.56 g/L) |
| Ethanol | Freely soluble |
| Acetone | Freely soluble |
| Chloroform | Freely soluble |
| Benzene | Freely soluble |
| Ether | Insoluble |
| Dilute Mineral Acids | Freely soluble |
Reactivity and Chelation Chemistry
The most prominent chemical feature of this compound is its ability to act as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions.[3] This chelation is responsible for its use in analytical chemistry for the quantitative determination of metal ions and is also linked to its biological activities, such as antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2]
The chelation reaction involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen and nitrogen to coordinate with the metal ion.[3] this compound can form complexes with a wide range of metal ions, including but not limited to Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[3][4]
Spectral Properties
The spectral characteristics of this compound are crucial for its identification, quantification, and in studying its interaction with other molecules, particularly metal ions.
| Spectral Data | |
| UV-Vis Absorption (λmax) | In Ethanol: 240 nm, 308 nmIn Methanol: 243 nm, 310 nmIn Chloroform: 318 nm |
| Fluorescence | Excitation: ~290 nm (solvent dependent)Emission: Dual fluorescence in the region of 330-410 nm, with a band around 410 nm often assigned to the monocation.[6] It is weakly fluorescent in many solvents due to excited-state proton transfer, but fluorescence is greatly enhanced upon chelation with metal ions.[3][10] |
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 8.78 | H-2 |
| 8.15 | H-4 |
| 7.45 | H-3 |
| 7.43 | H-5 |
| 7.33 | H-6 |
| 7.19 | H-7 |
| ~8.3 (broad s) | -OH |
Note: NMR peak assignments can vary slightly based on solvent and experimental conditions. The provided data is a representative example.[6][11]
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound.
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
b) Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[12][13]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like phosphoric acid (to a pH of ~3) is often effective.[12]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at 250 nm.[12]
-
Injection Volume: 10-20 µL.[7]
c) Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine its concentration from the calibration curve.
Below is a DOT script for a logical workflow for HPLC quantification.
References
- 1. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. This compound(148-24-3) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. rac.ac.in [rac.ac.in]
- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sielc.com [sielc.com]
- 13. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]
A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel 8-hydroxyquinoline (8-HQ) derivatives. This compound and its analogues represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities, including antimicrobial, anticancer, antifungal, antiviral, and anti-neurodegenerative effects, are often attributed to their ability to chelate metal ions, a property crucial for many biological processes.[3][4][5][6][7] This document details common synthetic methodologies, analytical characterization techniques, and summarizes key quantitative data on their biological efficacy, serving as a vital resource for professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives is primarily achieved through well-established cyclization reactions or by modification of the parent 8-HQ molecule.
1.1. Core Synthetic Strategies
-
Skraup Synthesis: This is a classic and widely used method for producing quinolines. It involves the reaction of an aromatic amine (like o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (such as 2-nitrophenol).[8] The reaction is typically exothermic and results in the formation of the quinoline ring system.[8]
-
Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive α-methylene group (a suitable aldehyde or ketone) to form the 8-HQ derivative.[9]
-
Suzuki Cross-Coupling: For further functionalization, modern cross-coupling reactions are employed. The Suzuki coupling, for instance, can introduce aryl or other substituents at specific positions (e.g., C5 and C7) on the 8-HQ ring, starting from a halogenated derivative like 5-bromo-8-HQ.[9]
-
Multistep Synthesis: Novel derivatives are often created through multistep pathways. For example, reacting this compound with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and subsequent ring closure, can yield complex triazole derivatives.[1][10]
1.2. General Synthesis Workflow
The logical flow for synthesizing a novel this compound derivative, from starting materials to the final, purified compound, is illustrated below.
Caption: General workflow for the synthesis of this compound derivatives.
1.3. Detailed Experimental Protocol: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde
This protocol describes the synthesis of 8-hydroxy-2-quinolinecarbaldehyde from 8-hydroxy-2-methylquinoline, a derivative with demonstrated antitumor activity.[11][12][13]
Materials:
-
8-hydroxy-2-methylquinoline (1)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
A mixture of 8-hydroxy-2-methylquinoline (1) and selenium dioxide is prepared in a dioxane/water solvent system.[11][12]
-
The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is extracted using an appropriate organic solvent.
-
The extracted product is purified using silica gel column chromatography to yield pure 8-hydroxy-2-quinolinecarbaldehyde (3).[11]
Characterization of Novel Derivatives
Once synthesized, the identity, structure, and purity of the novel this compound derivatives must be confirmed through a combination of spectroscopic and analytical techniques.
2.1. Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the overall structure.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the presence of key functional groups. For 8-HQ derivatives, characteristic peaks include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=C/C=N stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).[8][14]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can help elucidate its structure through fragmentation patterns.[15]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to study the formation of metal complexes, which typically results in a shift of absorption maxima.[16][17]
-
Single Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of crystalline compounds, confirming bond lengths, angles, and stereochemistry.[18]
2.2. General Characterization Workflow
The process of analyzing a newly synthesized compound to confirm its structure and purity follows a standardized workflow.
Caption: Standard workflow for the characterization of synthesized compounds.
2.3. Detailed Experimental Protocol: FT-IR Analysis
Objective: To identify the functional groups of a synthesized this compound derivative.
Methodology:
-
Sample Preparation: A small amount of the purified, dry compound is mixed with potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet. Alternatively, the sample can be dissolved in a suitable solvent like chloroform.[8]
-
Data Acquisition: The sample is placed in the FT-IR spectrometer.[8] A beam of infrared light is passed through the sample, and the instrument records the absorption of light at different wavenumbers.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. Key absorptions to note for an 8-HQ derivative include:
2.4. Summary of Spectroscopic Data
The following table summarizes typical spectroscopic data for representative this compound derivatives.
| Derivative | Technique | Characteristic Peaks / Chemical Shifts (δ) | Reference |
| This compound-5-carbaldehyde | ¹H-NMR (DMSO-d₆) | 10.14 (s, 1H, HC=O), 7.26-9.56 (m, 5H, aromatic) | [15] |
| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | ¹H-NMR (CDCl₃) | 10.36 (s, 1H, HC=O), 2.56 (s, 3H, CH₃) | [15] |
| Metal (II) Complexes of 8-HQ | FT-IR | Broad band at ~3325 cm⁻¹ (coordinated H₂O), shift of C-N band | [14] |
| 8-Hydroxy Quinoline Nitro Benzoate | FT-IR | Confirmed presence of expected functional groups | [18] |
Biological Activities and Signaling Pathways
8-HQ derivatives exhibit a wide array of biological activities, making them promising candidates for drug development.
3.1. Anticancer Activity
Numerous novel 8-HQ derivatives have been tested as potential anticancer drugs.[3] Their mechanisms often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[19][20] For example, 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (Hep3B).[11][12][13] Some hybrid molecules containing both 1,4-naphthoquinone and this compound moieties are believed to activate the mitochondrial apoptosis pathway by interacting with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme.[3]
3.2. Antimicrobial Activity
The 8-HQ scaffold is a well-known antimicrobial agent.[21] Derivatives often show potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[4][21][22] Halogenated derivatives, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, have demonstrated particularly high inhibitory potential against M. tuberculosis and methicillin-resistant S. aureus (MRSA).[22] The mechanism is often linked to the chelation of essential metal ions, which disrupts critical microbial enzyme functions.[4]
3.3. Anti-Neurodegenerative Activity
Certain 8-HQ derivatives, such as clioquinol, have been investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6] They are bioavailable, can cross the blood-brain barrier, and may exert their protective effects by chelating excess metal ions and modulating signaling pathways like the calpain-calpastatin system, thereby preventing neuronal cell death.[6]
3.4. Signaling Pathway: Calpain-Dependent Neuronal Cell Death
High glucose conditions, relevant in diabetic neuropathy, can induce neuronal cell death. 8-HQ derivatives have been shown to protect against this by modulating the calpain-calpastatin signaling pathway.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revues.imist.ma [revues.imist.ma]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of this compound Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of this compound derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of this compound - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 17. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The this compound as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 19. benchchem.com [benchchem.com]
- 20. Promising anticancer agents based on this compound hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 22. Antibacterial and Antibiofilm Activity of this compound Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 8-Hydroxyquinoline: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound with a distinguished history in medicinal chemistry. Initially recognized for its antiseptic and disinfectant properties, the 8-HQ scaffold has emerged as a "privileged structure" due to its versatile metal-chelating capabilities and its ability to modulate various biological pathways. This technical guide provides an in-depth review of the therapeutic potential of this compound and its derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, serving as a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: The Role of Metal Chelation
The biological activities of this compound and its derivatives are intrinsically linked to their ability to act as potent chelators of metal ions, such as copper, zinc, and iron. This chelation can lead to two primary outcomes: the sequestration of essential metal ions, thereby inhibiting the function of metalloenzymes crucial for pathogen or cancer cell survival, or the formation of metal-8-HQ complexes that possess their own unique biological activities, including the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells.
Anticancer Potential
This compound derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its key derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | HCT 116 (Colon) | 9.33 ± 0.22 | [1] |
| K562 (Leukemia), T47D (Breast) | Prominent antitumor effect | [1] | |
| Clioquinol | Raji (Burkitt's Lymphoma) | ~5 | [2] |
| A2780 (Ovarian) | ~10 | [3][4] | |
| Jurkat (T-cell Leukemia) | ~7 | [2] | |
| HL-60 (Promyelocytic Leukemia) | ~8 | [2] | |
| K562 (Chronic Myelogenous Leukemia) | ~9 | [2] | |
| U937 (Histiocytic Lymphoma) | ~6 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | ~15 | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | ~12 | [2] | |
| Nitroxoline | T24 (Bladder) | 7.85 | [5][6] |
| T24/DOX (Doxorubicin-resistant Bladder) | 10.69 | [5][6] | |
| T24/CIS (Cisplatin-resistant Bladder) | 11.20 | [5][6] | |
| J82 (Bladder) | 9.93 | [7] | |
| MBT-2 (Bladder) | 26.24 | [7] | |
| HUVEC (Endothelial) | 1.9 | [8] | |
| Raji (Burkitt's Lymphoma) | 0.438 | [9] | |
| 8-Hydroxy-2-quinolinecarbaldehyde | MCF-7 (Breast) | 12.5-25 µg/mL | [2] |
| Tris(this compound)iron (Feq3) | SCC9, SCC25 (Head and Neck) | Induces apoptosis | [10] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis.
8-HQ derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade.
Some 8-HQ derivatives have been shown to induce apoptosis and another form of cell death called paraptosis through the activation of the MAPK/ERK pathway, which is linked to endoplasmic reticulum (ER) stress.[11][12][13]
Neuroprotective Effects
Derivatives of this compound have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are attributed to their ability to chelate excess metal ions, which are implicated in amyloid-beta aggregation and oxidative stress, and to modulate pro-survival signaling pathways.
Signaling Pathway in Neuroprotection
The PI3K/Akt signaling pathway is a key mediator of neuronal survival and is a target for the neuroprotective actions of this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationships of this compound-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel this compound derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel this compound derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 8-hydroxyquinoline's biological activity
An In-depth Technical Guide to the Discovery and Biological Activity of 8-Hydroxyquinoline
Introduction
This compound (8-HQ), a heterocyclic organic compound consisting of a pyridine ring fused to a phenol, has long been a subject of intense scientific scrutiny. First synthesized in the late 19th century, its journey from a simple organic molecule to a "privileged structure" in medicinal chemistry is marked by key discoveries that unveiled its potent and diverse biological activities.[1] This technical guide provides a comprehensive overview of the history, discovery, and mechanisms of this compound's biological functions, with a focus on its antimicrobial, anticancer, and neuroprotective properties. The core of its activity lies in its unique ability to act as a potent chelating agent for a variety of metal ions, a property that underpins its multifaceted therapeutic potential.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate the foundational science of this remarkable compound.
Discovery and History: A Timeline
The scientific journey of this compound began over 140 years ago, evolving from a laboratory curiosity to a cornerstone of medicinal chemistry.
-
1880: this compound was first synthesized by Hugo Weidel and his student Albert Cobenzl through the decarboxylation of "oxycinchoninic acid".[4]
-
1881: The definitive structure of this compound was correctly identified by the renowned chemist Zdenko Hans Skraup.[4]
-
1920s: A pivotal discovery was made when the formation of insoluble chelate complexes between this compound and various metal ions was first observed.[4] This laid the groundwork for understanding its biological mechanism.
-
Mid-20th Century (Adrien Albert): The work of Australian medicinal chemist Adrien Albert was instrumental in establishing the "chelation theory" to explain the biological activity of this compound. He proposed that 8-HQ's potent antimicrobial effects were not solely due to the molecule itself but rather its ability to form complexes with trace metals. These complexes could either deliver the metal to a vulnerable site in the microbe in a toxic fashion or deprive the microbe of essential metals required for its survival.
-
Late 20th - Early 21st Century: Research expanded dramatically, exploring 8-HQ and its derivatives as anticancer agents, neuroprotective compounds for diseases like Alzheimer's, and novel antiviral and anti-inflammatory drugs.[3] The derivative clioquinol, for instance, entered clinical trials for neurodegenerative diseases.
The Chelation Theory of Biological Activity
The vast majority of this compound's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The close proximity of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring allows it to form stable five-membered ring complexes with a wide range of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][5]
This chelation can trigger biological activity through two primary mechanisms:
-
Deprivation of Essential Metals: By binding strongly to essential metal ions in the biological environment, 8-HQ can sequester them away from microbial or cancer cells, inhibiting the function of metalloenzymes that are critical for growth and replication.[2]
-
Formation of Toxic Complexes: Alternatively, the 8-HQ-metal complex itself can be the active toxic agent. The complex is often more lipophilic than 8-HQ alone, allowing it to more readily penetrate cell membranes. Once inside the cell, it can disrupt cellular processes, for example, by catalyzing the formation of damaging reactive oxygen species (ROS).
Key Biological Activities
Antimicrobial Activity
This compound and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[2] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[2] For some derivatives, the 2:1 8-HQ:Fe complex is believed to be the active agent that penetrates the cell and exerts toxicity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound/Derivative | Target Organism | MIC | Reference |
| This compound (8-HQ) | Staphylococcus aureus | 27.58 µM | [3] |
| This compound (8-HQ) | Enterococcus faecalis | 27.58 µM | [3] |
| This compound (8-HQ) | Candida albicans | 27.58 µM | [3] |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL | [6] |
| Methicillin (Reference) | Staphylococcus aureus | 3.125 µg/mL | [6] |
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted and closely linked to metal ion interactions. The proposed mechanisms include:
-
Inhibition of Metalloenzymes: Targeting enzymes like ribonucleotide reductase, which are crucial for DNA synthesis and repair in rapidly proliferating cancer cells.
-
Induction of Oxidative Stress: 8-HQ can complex with endogenous copper ions. This 8-HQ-Cu complex acts as an ionophore, transporting copper into cancer cells, where it catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.
-
Proteasome Inhibition: Certain derivatives can inhibit the proteasome, a key cellular machine responsible for protein degradation, leading to the accumulation of misfolded proteins and triggering apoptosis.
Quantitative Data: Half-maximal Inhibitory Concentration (IC₅₀)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-methylphenyl/iso-propyl derivative | Esophageal (Eca109) | 2.26 | [4] |
| 4-methylphenyl/iso-propyl derivative | Hepatocellular (Huh7) | 7.46 | [4] |
| Sunitinib (Reference) | Esophageal (Eca109) | 16.54 | [4] |
| Sunitinib (Reference) | Hepatocellular (Huh7) | 5.27 | [4] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular (Hep3B) | ~43 (6.25 µg/mL) | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | Human Cancer Cells | 5-10 fold lower than Clioquinol | [4] |
digraph "anticancer_pathway" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];// Nodes HQ_Cu [label="8-HQ-Cu Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Damage [label="Oxidative Damage\n(DNA, Proteins, Lipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges HQ_Cu -> Membrane [label="Penetrates Cell"]; Membrane -> ROS [label="Catalyzes Generation"]; ROS -> Damage; Damage -> Apoptosis; }
Neuroprotective Activity
An imbalance of metal ions (dymetallostasis) in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Excess copper, zinc, and iron can promote protein aggregation (e.g., amyloid-beta plaques) and generate oxidative stress. 8-HQ derivatives, such as clioquinol and PBT2, are designed to be lipophilic enough to cross the blood-brain barrier.[7] Once in the brain, they act as metal-protein attenuating compounds (MPACs), gently chelating and redistributing excess metal ions, thereby reducing amyloid plaque formation and mitigating oxidative damage.[7]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol describes the standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound derivative (test compound)
-
Sterile deionized water or appropriate solvent
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland standards (0.5)
Methodology:
-
Compound Preparation: Prepare a stock solution of the 8-HQ derivative at a high concentration (e.g., 1280 µg/mL). Perform a series of two-fold serial dilutions in a sterile solvent to create a range of concentrations.[9]
-
Plate Preparation: For each concentration, add a defined volume (e.g., 2 mL) of the antimicrobial solution to a specific volume (e.g., 18 mL) of molten MHA (held at 45-50°C) to achieve the final desired concentration. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no compound is also prepared.[9]
-
Inoculum Preparation: Grow the test bacteria in broth to the log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Spot a standardized volume (e.g., 1-2 µL) of the prepared bacterial suspension, containing approximately 10⁴ CFU, onto the surface of each agar plate, including the control.[8]
-
Incubation: Allow the spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[8]
-
Reading Results: The MIC is the lowest concentration of the 8-HQ derivative that completely inhibits any visible growth of the bacteria on the agar.[8]
Protocol: Cytotoxicity Assessment using MTS Assay
This colorimetric assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt (MTS) to a colored formazan product by viable cells.[10][11]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound derivative (test compound)
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490-500 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.[10]
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to a soluble purple formazan product.[12]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
From its initial synthesis in 1880 to its current status as a privileged scaffold in drug discovery, this compound has proven to be a molecule of immense biological significance. Its potent antimicrobial, anticancer, and neuroprotective activities are fundamentally rooted in its ability to chelate metal ions, a mechanism first elucidated by the pioneering work of Adrien Albert. This core property allows 8-HQ and its derivatives to modulate a wide array of biological processes, from depriving pathogens of essential nutrients to inducing targeted cell death in cancer and restoring metal homeostasis in the brain. The extensive quantitative data and established experimental protocols detailed in this guide underscore the robust and versatile nature of this compound class. As research continues to uncover new derivatives and novel mechanisms, the this compound core will undoubtedly remain a vital building block for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. autechindustry.com [autechindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. scispace.com [scispace.com]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
Illuminating the Core: A Technical Guide to the Structural Elucidation of 8-Hydroxyquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, a property dictated by the close proximity of the hydroxyl group to the heterocyclic nitrogen atom.[3][4] Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their mechanisms of action, optimizing their biological activity, and ensuring their safety and efficacy in drug development. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the comprehensive structural elucidation of this compound and its analogs.
Core Analytical Techniques for Structural Elucidation
The structural characterization of this compound and its analogs relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, leading to an unambiguous determination of the molecular structure.
The General Workflow for Structural Characterization
The comprehensive characterization of a novel this compound analog typically follows a multi-faceted analytical approach. The following diagram illustrates a recommended experimental workflow, from the synthesized compound to its detailed physicochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound analogs, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the precise mapping of substituents on the quinoline ring.
Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the this compound analog for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can affect chemical shifts and should be recorded.
-
Ensure the sample is free of particulate matter to avoid line broadening.
-
-
Instrument Setup and Data Acquisition :
-
Acquire a standard ¹H NMR spectrum to assess sample shimming.
-
For quantitative ¹H NMR (qHNMR), acquire data without sample spinning and with inverse-gated ¹³C decoupling to remove ¹³C satellites.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a single peak for each unique carbon atom.
-
2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[5][6]
-
Data Presentation: NMR Spectral Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound molecule.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) in CDCl₃[7] |
| H-2 | 8.761 |
| H-3 | 7.38 |
| H-4 | 8.103 |
| H-5 | 7.44 |
| H-6 | 7.29 |
| H-7 | 7.18 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148.3 |
| C-3 | 121.5 |
| C-4 | 136.2 |
| C-5 | 127.9 |
| C-6 | 117.8 |
| C-7 | 111.0 |
| C-8 | 153.5 |
| C-8a | 138.8 |
| C-4a | 129.0 |
Note: Specific chemical shifts for analogs will vary depending on the nature and position of substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of this compound derivatives.[8][9]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation :
-
For ESI-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution to the low µg/mL or ng/mL range may be necessary.
-
For EI-MS, the sample is typically introduced as a gas or volatile liquid. Non-volatile solids can be introduced directly into the ion source.
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.
-
-
Data Acquisition :
-
In ESI-MS, the sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desorbed. This is a "soft" ionization technique that often yields the intact molecular ion.
-
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern.[10]
-
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
-
Data Presentation: Mass Spectral Data
Table 3: Key Mass Spectral Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| [M]⁺ (EI) | m/z 145[11] |
| [M+H]⁺ (ESI) | m/z 146 |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.[12][13] This technique is particularly valuable for determining the coordination geometry of metal complexes of this compound analogs.[14]
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Growing high-quality single crystals is the most critical and often the most challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.
-
The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.
-
-
Data Collection :
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The diffracted X-rays are collected on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined to achieve the best fit between the observed and calculated diffraction data.
-
Data Presentation: Crystallographic Data
The following table presents representative crystallographic data for a metal complex of an this compound analog.
Table 4: Representative Crystallographic Data for a Zn(II) Complex of an this compound Schiff Base Analog (Zn(L3)₂)[15]
| Parameter | Value |
| Chemical Formula | C₃₄H₄₀N₆O₄Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 26.525(17) |
| b (Å) | 8.140(5) |
| c (Å) | 30.553(17) |
| β (°) | 107.00(2) |
| Volume (ų) | 6309.0(7) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.367 |
Biological Activity and Signaling Pathways
The structural features of this compound analogs are intimately linked to their biological activities. For instance, analogs such as Clioquinol and PBT2 have been investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[1][16] Their mechanism of action is believed to involve the chelation and redistribution of metal ions such as copper and zinc, which are implicated in the aggregation of amyloid-β (Aβ) plaques.[17][18]
Signaling Pathway of PBT2 in Alzheimer's Disease
The following diagram illustrates the proposed mechanism of action for PBT2, an this compound analog, in mitigating Alzheimer's disease pathology. PBT2 acts as a metal ionophore, restoring metal homeostasis and promoting the degradation of Aβ aggregates.
Conclusion
The structural elucidation of this compound and its analogs is a critical endeavor in the fields of medicinal chemistry and drug development. A synergistic approach utilizing NMR spectroscopy, mass spectrometry, and X-ray crystallography provides the necessary data to fully characterize these versatile molecules. The detailed experimental protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers, facilitating the systematic and comprehensive analysis of this important class of compounds. A thorough understanding of their structure is the foundation upon which novel and effective therapeutic agents can be designed and developed.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. This compound(148-24-3) 13C NMR [m.chemicalbook.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. youtube.com [youtube.com]
- 11. This compound [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. connectsci.au [connectsci.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 8-hydroxyquinoline in aqueous solution
An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of this compound (also known as oxine) in aqueous solutions. The data and protocols presented are essential for applications in analytical chemistry, drug development, and material science, where understanding the behavior of this versatile chelating agent is critical.
General Properties
This compound is a monoprotic bidentate chelating agent consisting of a quinoline scaffold substituted with a hydroxyl group at the 8-position.[1][2] This structure, featuring both a nitrogen atom in the heterocyclic ring and an adjacent hydroxyl group, allows it to form stable complexes with a wide variety of metal ions.[3][4]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound in an aqueous environment are summarized below. These values are critical for predicting its behavior in biological systems and for the development of analytical methods.
Table 1: Summary of Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₉H₇NO | - | [3] |
| Molar Mass | 145.16 g/mol | - | [3][5] |
| Aqueous Solubility | 0.56 g/L (556 mg/L) | 25 °C | [6][7] |
| pKa₁ (Pyridine N-H⁺) | ~5.02 - 5.13 | 20-25 °C | [1] |
| pKa₂ (Phenolic O-H) | ~9.89 - 9.9 | 25 °C | [1][5] |
| LogP (octanol/water) | 1.85 - 2.02 | 20-25 °C | [7][8][9] |
| Appearance | White to pale yellow crystalline powder | Room Temperature | [1][6][10] |
Acid-Base Equilibria in Aqueous Solution
This compound is an amphiprotic molecule, meaning it can act as both an acid and a base. Its speciation in aqueous solution is highly dependent on pH, governed by its two pKa values. The pyridine nitrogen is protonated in acidic conditions, while the hydroxyl group is deprotonated in alkaline conditions.
Caption: Figure 1: pH-Dependent Speciation of this compound
Solubility Profile
This compound is sparingly soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform, as well as in aqueous mineral acids.[1][7] Its solubility in aqueous media is significantly influenced by pH.[10] In acidic solutions (pH < 5), protonation of the quinoline nitrogen increases solubility. Conversely, in alkaline solutions (pH > 9.9), deprotonation of the hydroxyl group to form the quinolinate anion also enhances aqueous solubility.
Stability in Aqueous Solution
-
Light Sensitivity: this compound darkens upon exposure to light.[1][6]
-
Photolytic Degradation: In aqueous solutions exposed to simulated daylight, the photolytic degradation half-life ranges from 40 to 64 hours.[6]
-
Chemical Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[1] Its primary reactivity in solution involves the formation of metal chelates.
Spectroscopic Properties
6.1 UV-Visible Spectroscopy
The neutral form of this compound in alcohol exhibits maximum absorption (λmax) at approximately 240 nm and 308 nm, corresponding to π→π* transitions.[6] The absorption spectrum is pH-dependent due to the different species present in solution. Chelation with metal ions typically results in a bathochromic (red) shift of the absorption maxima. For instance, the Cd(II)-8-hydroxyquinoline complex shows a λmax at 400 nm, a significant shift from the free ligand.[11]
Table 2: UV-Visible Absorption Data
| Species | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) | Source(s) |
| This compound | Ethanol | 240, 308 | log ε = 4.60, 3.47 | [6] |
| This compound | Aqueous (micellar) | 344 | - | [11] |
| Cd(II)-8-HQ Complex | Aqueous (micellar) | 400 | 0.75 x 10⁴ L mol⁻¹ cm⁻¹ | [11] |
6.2 Fluorescence Spectroscopy
In aqueous solutions, this compound itself is a very weak fluorophore.[12] This is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway.[4]
However, upon chelation with metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺), the hydroxyl proton is displaced, inhibiting the ESIPT process. This results in a rigid complex that often exhibits strong fluorescence, a property widely exploited in the development of fluorescent sensors for metal ion detection.[3][13] The fluorescence emission of various species has been reported in the 330-410 nm range, with some studies noting the development of a new band around 500 nm depending on the excitation wavelength and solvent environment.
Experimental Protocols
7.1 Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in water.
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mL) in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that equilibrium is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the sediment. Filtration of the supernatant through a 0.22 µm chemically inert filter (e.g., PTFE) is recommended to remove any remaining particulates.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as:
-
HPLC-UV: Use a C18 or specialized mixed-mode column.[14][15] A mobile phase of acetonitrile and an acidic buffer (e.g., 0.1% phosphoric acid) is suitable, with UV detection around 250 nm.[15]
-
UV-Vis Spectrophotometry: Measure the absorbance at a predetermined λmax (e.g., ~310 nm) and calculate the concentration using a standard calibration curve prepared in the same aqueous medium.
-
-
Calculation: The measured concentration represents the aqueous solubility of this compound at the specified temperature.
Caption: Figure 2: Workflow for Shake-Flask Solubility Determination
7.2 Protocol: Determination of pKa by Potentiometric Titration
This method determines the pKa values by monitoring pH changes during titration with a strong acid and base.
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water-methanol mixture, to ensure complete dissolution. Record the exact volume.
-
Initial Acidification: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to ensure both the pyridine nitrogen and hydroxyl group are fully protonated.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH value and the volume of titrant added after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added. Two equivalence points will be observed.
-
The first equivalence point corresponds to the neutralization of the excess strong acid.
-
The second equivalence point corresponds to the deprotonation of the protonated pyridine nitrogen. The pH at the half-equivalence point (midway between the first and second equivalence points) is equal to pKa₁.
-
The third equivalence point corresponds to the deprotonation of the phenolic hydroxyl group. The pH at the half-equivalence point (midway between the second and third equivalence points) is equal to pKa₂.
-
Alternatively, use the first derivative of the titration curve (ΔpH/ΔV) to accurately locate the equivalence points.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. autechindustry.com [autechindustry.com]
- 4. scispace.com [scispace.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 148-24-3 [chemicalbook.com]
- 8. This compound CAS#: 148-24-3 [m.chemicalbook.com]
- 9. 148-24-3 CAS | this compound | Laboratory Chemicals | Article No. 04151 [lobachemie.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Origin of ultraweak fluorescence of this compound in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]
- 15. sielc.com [sielc.com]
The Intricate Dance of Chelation: A Technical Guide to the Metal-Binding Properties of 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline (8HQ) stands as a quintessential chelating agent, a small yet potent molecule whose significance resonates across analytical chemistry, medicinal chemistry, and drug development.[1][2] Its unique structural scaffold, featuring a planar bicyclic system with strategically positioned nitrogen and oxygen atoms, endows it with the remarkable ability to form stable complexes with a wide array of metal ions. This capacity for metal chelation is not merely a chemical curiosity; it is the linchpin of 8HQ's diverse biological activities, which range from neuroprotection and anticancer effects to antimicrobial and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the core metal chelating properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, quantitative binding characteristics, and the experimental methodologies used to probe its interactions with metal ions. Furthermore, we delve into the key signaling pathways modulated by 8HQ and its metal complexes, providing a foundation for the rational design of novel therapeutic agents.
The Core of Chelation: Structure and Mechanism
This compound's chelating prowess is intrinsically linked to its molecular architecture. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8th position act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. This chelation process is favored by the "chelate effect," where the formation of a ring structure with the metal ion is entropically more favorable than the coordination of two separate monodentate ligands.
The mechanism of chelation involves the displacement of the proton from the hydroxyl group and the formation of a coordinate bond between the metal ion and both the nitrogen and oxygen atoms. This interaction is not only structurally stabilizing but also alters the electronic properties of the 8HQ molecule, often leading to significant changes in its spectroscopic characteristics, such as UV-Vis absorption and fluorescence emission.
Quantitative Aspects of Chelation: Stability Constants
The strength of the interaction between this compound and a metal ion is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a more stable complex. The stepwise formation of metal complexes with 8HQ can be represented as follows:
M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)
Where M is the metal ion and L is the this compound ligand. The overall stability constant (β) is the product of the stepwise stability constants. Below is a summary of the stability constants for this compound with various divalent metal ions.
| Metal Ion | Log K₁ | Log K₂ | Log β₂ |
| Cu²⁺ | 12.3 | 11.3 | 23.6 |
| Ni²⁺ | 10.9 | 9.8 | 20.7 |
| Co²⁺ | 10.0 | 8.9 | 18.9 |
| Zn²⁺ | 9.5 | 8.7 | 18.2 |
| Fe²⁺ | 8.5 | 7.6 | 16.1 |
| Mn²⁺ | 7.4 | 6.5 | 13.9 |
| Mg²⁺ | 5.4 | 4.5 | 9.9 |
| Ca²⁺ | < 3 | - | - |
Note: These values are approximate and can vary with experimental conditions such as ionic strength, temperature, and solvent.
Biological Implications of Metal Chelation
The ability of this compound and its derivatives to chelate metal ions is central to their wide spectrum of biological activities.[1] Metal ions play crucial roles in numerous physiological and pathological processes, and their dysregulation is implicated in various diseases.[1][2]
-
Antineurodegenerative Properties: In neurodegenerative diseases like Alzheimer's and Parkinson's, the dyshomeostasis of metal ions such as copper, zinc, and iron contributes to protein aggregation and oxidative stress.[1] 8HQ derivatives can sequester these excess metal ions, preventing their participation in detrimental reactions and promoting the dissolution of protein aggregates.[1]
-
Anticancer Activity: The anticancer effects of 8HQ are often linked to its ability to act as an ionophore, transporting metal ions like copper and zinc into cancer cells.[2] This influx can disrupt cellular processes, inhibit enzymes essential for cancer cell proliferation, and induce apoptosis.[2] The formation of reactive oxygen species (ROS) by 8HQ-copper complexes is another proposed mechanism for its anticancer activity.[2]
-
Antimicrobial Effects: this compound's antimicrobial activity is attributed to its ability to chelate essential metal ions that are vital for the survival and growth of microorganisms.[3] By depriving bacteria and fungi of these crucial metals, 8HQ can inhibit their metabolic pathways.
Experimental Protocols for Studying Metal Chelation
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique to monitor the formation of 8HQ-metal complexes. The chelation process often results in a shift in the maximum absorption wavelength (λmax) and a change in absorbance intensity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO).
-
Prepare stock solutions of the metal salts of interest (e.g., 10 mM in deionized water).
-
Prepare a buffer solution to maintain a constant pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of this compound in the buffer solution.
-
Record the initial UV-Vis spectrum (typically from 200-500 nm).
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum, particularly the appearance of new peaks or isosbestic points, which indicate complex formation.
-
The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.
-
The binding constant can be calculated by fitting the absorbance data to appropriate binding models.
-
Fluorescence Spectroscopy
This compound is weakly fluorescent, but its fluorescence is often significantly enhanced upon chelation with certain metal ions. This "chelation-enhanced fluorescence" (CHEF) effect provides a sensitive method for studying metal binding.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and metal salts as described for UV-Vis spectroscopy.
-
-
Fluorescence Titration:
-
In a fluorescence cuvette, place a fixed concentration of this compound in the buffer solution.
-
Set the excitation wavelength (typically around 310-360 nm) and record the initial emission spectrum (typically from 400-600 nm).
-
Incrementally add aliquots of the metal salt solution.
-
After each addition, mix and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The binding constant and stoichiometry can be determined by analyzing the titration curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or protective effects of this compound and its metal complexes on cultured cells.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., neuronal cells for neuroprotection studies, cancer cells for anticancer studies) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound, the metal ion, or the pre-formed 8HQ-metal complex for a specified duration (e.g., 24-48 hours).
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
The DCFH-DA assay is used to measure the generation of intracellular ROS, which can be induced by 8HQ-metal complexes.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the compounds of interest as described for the MTT assay.
-
-
Probe Loading:
-
After treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.[6] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH.[7]
-
-
ROS Detection:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[7]
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8]
-
-
Data Analysis:
-
Quantify the intracellular ROS levels by comparing the fluorescence intensity of treated cells to that of control cells.
-
Signaling Pathways Modulated by this compound
The biological effects of this compound and its metal complexes are often mediated through the modulation of specific intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[9][10] Dysregulation of this pathway is implicated in cancer and other diseases.[10] this compound derivatives have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound complexes.
Calpain-Calpastatin System
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.[11] Calpastatin is the endogenous inhibitor of calpains.[12] Imbalances in the calpain-calpastatin system are associated with neurodegenerative diseases. This compound derivatives have been shown to modulate this system, offering a potential therapeutic avenue.
Caption: The calpain-calpastatin system and its modulation by this compound derivatives.
Experimental Workflow and Logical Relationships
The investigation of this compound's metal chelating properties and biological activities follows a logical progression, from initial characterization to cellular and mechanistic studies.
Caption: A typical experimental workflow for the investigation of this compound derivatives.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, largely owing to their potent metal-chelating properties. A thorough understanding of the principles of chelation, the quantitative aspects of metal binding, and the intricate interplay with biological systems is paramount for the successful development of novel 8HQ-based therapeutics. This technical guide provides a foundational framework for researchers in this exciting field, offering detailed methodologies and conceptual insights to facilitate further discovery and innovation. The continued exploration of this compound's metal-binding characteristics promises to unlock new avenues for the treatment of a wide range of human diseases.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. arigobio.com [arigobio.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. The calpain system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of the calpain-1/calpastatin complex promotes activation of calpain-1 under oxidizing conditions - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on 8-hydroxyquinoline electronic structure
An In-depth Technical Guide to the Theoretical Studies of 8-Hydroxyquinoline's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational studies on the electronic structure of this compound (8-HQ) and its derivatives. 8-HQ is a versatile organic compound with significant applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and as a corrosion inhibitor, primarily due to its unique electronic properties.[1][2][3] Understanding its electronic structure through theoretical modeling is crucial for the rational design of new materials and drugs.
The electronic structure of this compound is predominantly investigated using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods provide a good balance between computational cost and accuracy for systems of this size.
Experimental Protocols: A Typical Computational Workflow
The following outlines a standard protocol for the theoretical investigation of 8-HQ's electronic structure, based on methodologies cited in the literature.[4][5][6]
-
Geometry Optimization:
-
Level of Theory: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice.[7][8]
-
Basis Set: Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a good description of the electronic distribution, including polarization and diffuse functions.[6][8] For metal complexes, a basis set like LANL2DZ is used for the metal atoms.[6]
-
Software: Gaussian, a popular quantum chemistry software package, is frequently utilized for these calculations.[5][6]
-
Procedure: The initial structure of 8-HQ is drawn and its geometry is optimized to find the minimum energy conformation. The optimization is typically carried out until the forces on each atom are negligible (e.g., < 0.03 eV Å⁻¹).[9]
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule.[4]
-
Density of States (DOS): The DOS is analyzed to understand the contribution of different atomic orbitals to the molecular orbitals.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electrophilic and nucleophilic sites on the molecule.
-
-
Excited State Properties:
-
Method: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectra.[8]
-
Solvent Effects: The polarizable continuum model (PCM) can be used to account for the influence of different solvents on the electronic properties, a phenomenon known as solvatochromism.[8][10]
-
Logical Workflow for Computational Analysis
The following diagram illustrates the typical workflow for a theoretical study of this compound's electronic structure.
Key Electronic Properties of this compound
Theoretical studies have provided valuable quantitative data on the electronic properties of 8-HQ and its derivatives. This data is crucial for understanding their reactivity, stability, and potential applications.
Table 1: Calculated Electronic Properties of this compound and its Derivatives
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) | Reference |
| This compound | DFT/B3LYP | 6-311G | - | - | 4.52 | - | [5] |
| 5,7-dichloro-8-hydroxyquinoline | DFT | - | - | - | 5.03 | - | [4] |
| Quinolin-8-yl 2-hydroxybenzoate | DFT/B3LYP | 6-311+(d,p) | - | - | - | - | [8] |
| (E)-2-(2-hydroxystyryl)quinolin-8-ol | DFT/B3LYP | 6-311++G(d,p) | - | - | - | 0.87 (ground state) | [11] |
Note: The HOMO and LUMO energies are often presented in Hartree units in computational chemistry literature and have been converted to electron volts (eV) for easier interpretation. The exact values can vary depending on the specific functional and basis set used.
Factors Influencing the Electronic Structure of this compound
The electronic properties of 8-HQ are highly sensitive to its chemical environment and structural modifications.
Signaling Pathway of Influences on Electronic Structure
The following diagram illustrates the key factors that modulate the electronic structure of this compound.
-
Substituents: The addition of electron-donating or electron-withdrawing groups to the 8-HQ ring system can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. For instance, halogenation can affect the electronic and nonlinear optical properties.[4]
-
Metal Chelation: this compound is an excellent chelating agent for various metal ions.[6] The formation of metal complexes, such as tris(this compound)aluminum (Alq3), dramatically changes the electronic structure, leading to enhanced fluorescence and charge transport properties, which are exploited in OLEDs.[12][13]
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions of 8-HQ, leading to shifts in its absorption and fluorescence spectra (solvatochromism).[8][14] This is often studied using the PCM model in theoretical calculations.[10]
-
Protonation and Tautomerization: The electronic structure of 8-HQ is also affected by its protonation state. Excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom can occur, leading to a non-fluorescent tautomeric form.[15][16] This process is influenced by the solvent environment.[15][16]
Conclusion
Theoretical studies, primarily based on DFT, have provided profound insights into the electronic structure of this compound and its derivatives. These computational approaches allow for the detailed analysis of molecular orbitals, electronic transitions, and the influence of various factors on the electronic properties. The quantitative data and mechanistic understanding gained from these studies are invaluable for the targeted design of novel 8-HQ-based compounds with tailored properties for applications in drug development, materials science, and beyond. The continued development of computational methods promises to further enhance our ability to predict and understand the complex electronic behavior of this important class of molecules.
References
- 1. DFT studies of the bonding mechanism of this compound and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, antibacterial properties and bioinformatics computational analyses of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. my.eng.utah.edu [my.eng.utah.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. stm.bookpi.org [stm.bookpi.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: 8-Hydroxyquinoline and its Derivatives as Fluorescent Probes for Intracellular Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc (Zn²⁺) is a vital transition metal ion essential for a myriad of physiological processes, including enzymatic activity, gene expression, and neurotransmission. Its intracellular concentration is tightly regulated, and dysregulation is implicated in various pathologies, making the sensitive and selective detection of intracellular Zn²⁺ a critical area of research. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a prominent class of fluorescent probes for this purpose. These compounds are effective chelators that exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, offering a powerful tool for real-time imaging and quantification of labile zinc pools within cells.
Principle of Detection: Chelation-Enhanced Fluorescence
Many this compound derivatives are designed to have minimal fluorescence in their unbound state. This is often attributed to a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen. Upon excitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen, leading to a non-fluorescent tautomer.
When Zn²⁺ is present, it coordinates with the deprotonated oxygen and the nitrogen of the 8-HQ moiety. This chelation blocks the ESIPT pathway, resulting in a rigid and stable complex that exhibits a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio for detecting intracellular zinc.
Data Presentation: Photophysical Properties
The selection of an appropriate this compound derivative depends on the specific experimental requirements, such as desired excitation/emission wavelengths and sensitivity. The following table summarizes key quantitative data for this compound and some of its derivatives when complexed with zinc.
| Probe/Complex | Excitation (λex, nm) | Emission (λem, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Binding Stoichiometry (Probe:Zn²⁺) | Notes |
| This compound-Zn²⁺ | ~384 | ~500-520 | 1,578 at 384 nm | 2:1 | Forms a stable complex.[1][2] |
| 5-Substituted 8-HQ Derivatives | Varies | Varies | Not specified | Not specified | Halogen substitution at C-5 causes a red-shift in emission, while electron-withdrawing groups cause a blue-shift.[3] |
| (8-HQ-5-yl)methyl benzoate-Zn²⁺ | 317 (free), 400 (bound) | Quenched upon binding | Not specified | 1:1, 1:2, 1:3 | Exhibits ratiometric absorption changes.[4] |
| HL-Zn²⁺ Complex (Schiff-base) | 420 | 596 | 49,400 at 430 nm | 2:1 | Exhibits aggregation-induced emission (AIE) and a large Stokes shift.[5][6] The detection limit for Zn²⁺ was estimated to be 1.07 x 10⁻⁷ M.[6] |
| 7-(4-nitrophenylazo)-8-HQ-5-sulfonic acid-Zn²⁺ | Not specified | 520 | 37,500 at 520 nm | Not specified | A sensitive spectrophotometric reagent for zinc.[7][8] Beer's law is obeyed from 0.05 to 1.00 µg/mL of zinc.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be adapted for its derivatives.
Materials:
-
This compound (or derivative) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
Note: The solubility of this compound and its derivatives can be limited in aqueous solutions. Using DMSO for the stock solution is standard practice. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).[1]
Protocol 2: In Vitro Imaging of Intracellular Zinc
This protocol provides a general workflow for staining and imaging labile zinc in cultured cells using an this compound-based fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Complete cell culture medium
-
Zinc sulfate (ZnSO₄) solution (for positive control, e.g., 100 µM)
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for negative control, e.g., 50 µM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Probe Loading:
-
Prepare a loading solution of the this compound probe in HBSS or serum-free medium. A typical final concentration is between 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C.[9]
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.
-
-
Imaging:
-
Add fresh HBSS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific 8-HQ derivative's excitation and emission wavelengths.
-
Acquire baseline fluorescence images.
-
-
Controls (Optional but Recommended):
-
Positive Control: To confirm the probe is responsive to zinc, treat a subset of cells with a low concentration of ZnSO₄ (e.g., 10 µM) after baseline imaging and observe the change in fluorescence.
-
Negative Control (Chelation): To confirm the signal is specific to zinc, add a high-affinity zinc chelator like TPEN (e.g., 50 µM) to the cells.[9] A decrease in fluorescence intensity should be observed.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups. For ratiometric probes, calculate the ratio of emission intensities at two different wavelengths.
-
Conclusion
This compound and its derivatives are versatile and effective fluorescent probes for the detection and imaging of intracellular zinc. Their "turn-on" fluorescence mechanism upon zinc chelation provides high sensitivity and contrast. By selecting the appropriate derivative and following optimized protocols, researchers can gain valuable insights into the dynamic roles of zinc in cellular physiology and disease, aiding in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 3. Study on Relationship Between Fluorescence Properties and Structure of Substituted this compound Zinc Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. ESIPT-Active this compound-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds renowned for their potent metal chelating properties.[1][2][3] This ability to bind to metal ions is fundamental to their diverse biological activities, which include antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects.[3][4][5] The chelation of metal ions can disrupt essential metalloenzyme functions in pathogens or cancer cells, modulate signaling pathways affected by metal dysregulation, and mitigate oxidative stress caused by redox-active metals like copper and iron.[1][6] Consequently, in vitro assessment of the metal chelation capacity of this compound and its novel derivatives is a critical step in the discovery and development of new therapeutic agents.
These application notes provide detailed protocols for determining the metal chelation activity of this compound and its analogs using common in vitro spectrophotometric and fluorometric methods.
Data Presentation
The metal chelation properties of this compound are summarized in the tables below. These values can serve as a reference for validating experimental results with derivative compounds.
Table 1: Metal-Ligand Stoichiometry and Stability Constants for this compound (8HQ)
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Method |
| Cu(II) | 1:2 | log K1 = 12.1, log K2 = 11.2 | Potentiometry |
| Zn(II) | 1:2 | log K1 = 8.6, log K2 = 7.9 | Potentiometry |
| Ni(II) | 1:2 | log K1 = 9.8, log K2 = 8.5 | Potentiometry |
| Co(II) | 1:2 | log K1 = 9.5, log K2 = 8.2 | Potentiometry |
| Fe(III) | 1:3 | log K1 = 12.3, log K2 = 11.5, log K3 = 10.0 | Potentiometry |
Data sourced from BenchChem, referencing potentiometric studies.[7]
Table 2: Spectrophotometric Properties of Metal-8HQ Complexes
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Zn(II) | 384 | 1.578 x 10³ |
| Cd(II) | 400 | 0.75 x 10⁴ |
| Fe(III) | 359 | Not Reported |
| Ni(II) | 366 | Not Reported |
| Co(II) | 371 | Not Reported |
Data compiled from various spectrophotometric studies.[8][9][10]
Experimental Protocols
Two primary methods for assessing this compound metal chelation in vitro are detailed below: UV-Vis spectrophotometry and fluorescence spectroscopy.
Protocol 1: UV-Vis Spectrophotometric Assay
This protocol is adapted from methodologies used for determining the stoichiometry and stability of metal-8HQ complexes.[7][10]
Objective: To determine the metal chelation capacity and stoichiometry of an this compound derivative.
Materials:
-
This compound or its derivative
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Buffer solution (e.g., HEPES, Phosphate buffer) at a physiologically relevant pH (e.g., 7.4)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of the metal salt in deionized water.
-
Prepare the buffer solution to the desired pH and concentration.
-
-
Determination of Optimal Wavelength (λmax):
-
Prepare two solutions: one containing only the ligand (8HQ derivative) and another containing the ligand and an excess of the metal ion.[7]
-
Scan the UV-Vis spectrum of both solutions over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax) of the metal-ligand complex, where the absorbance of the free ligand is minimal.[7]
-
-
Job's Plot (Method of Continuous Variations) for Stoichiometry:
-
Prepare a series of solutions with a constant total concentration of the metal and ligand, but with varying mole fractions of each.
-
For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.0.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
-
Chelation Assay:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the this compound derivative.
-
Incubate the solutions for a set period at a controlled temperature to allow complex formation.
-
Measure the absorbance of each solution at the λmax.
-
An increase in absorbance with increasing ligand concentration indicates metal chelation.
-
Protocol 2: Fluorescence Quenching/Enhancement Assay
This protocol is based on the principle that the fluorescence of this compound and its derivatives can be either quenched or enhanced upon metal binding.[11][12][13]
Objective: To assess the metal chelation activity of an this compound derivative through changes in fluorescence.
Materials:
-
This compound or its derivative
-
Metal salt solution (e.g., ZnCl₂, AlCl₃, CdCl₂)
-
Buffer solution (e.g., HEPES, Tris-HCl) at a physiologically relevant pH
-
Fluorometer and cuvettes or microplate reader
Procedure:
-
Preparation of Stock Solutions: As described in Protocol 1.
-
Determination of Excitation and Emission Wavelengths:
-
Scan the excitation and emission spectra of the this compound derivative in the absence and presence of an excess of the metal ion to determine the optimal wavelengths.
-
-
Fluorescence Titration:
-
Prepare a solution of the this compound derivative at a fixed concentration in the buffer.
-
Sequentially add small aliquots of the metal salt stock solution.
-
After each addition, record the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
A significant and saturable change in fluorescence intensity (either quenching or enhancement) upon addition of the metal indicates chelation.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
The data can be used to calculate the binding affinity (dissociation constant, Kd) of the compound for the metal ion.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for in vitro metal chelation assays of this compound.
Signaling Pathway Context Diagram
Caption: Impact of this compound metal chelation on cellular pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using this compound Reagent [ideas.repec.org]
- 10. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ESIPT-Active this compound-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Hydroxyquinoline in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. A growing body of evidence suggests that dyshomeostasis of metal ions, particularly copper, zinc, and iron, plays a pivotal role in the pathogenesis of AD by promoting Aβ aggregation and oxidative stress. 8-Hydroxyquinoline (8HQ) and its derivatives have emerged as promising therapeutic agents due to their ability to chelate these metal ions, thereby interfering with key pathological processes in AD. This document provides detailed application notes and protocols for the use of this compound and its analogs in Alzheimer's disease research.
Mechanism of Action
This compound and its derivatives, such as clioquinol (CQ) and PBT2, are metal-protein attenuating compounds (MPACs) that exert their neuroprotective effects through a multi-target mechanism.[1][2] Their primary mode of action involves the chelation of excess metal ions, which inhibits the metal-mediated aggregation of Aβ peptides and reduces the generation of reactive oxygen species (ROS).[3][4] Furthermore, these compounds can act as ionophores, redistributing metal ions within the cell to potentially restore normal cellular function.[3][5] Some derivatives also exhibit direct antioxidant properties and can inhibit cholinesterase activity, offering additional therapeutic benefits.[6][7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound | Target | Assay | IC50 / EC50 / Activity | Reference |
| Compound 5b | Self-induced Aβ1-42 aggregation | Thioflavin T (ThT) fluorescence assay | IC50 = 5.64 µM | [6] |
| Compound 5b | Antioxidant capacity | Oxygen Radical Absorbance Capacity (ORAC-FL) | 2.63 Trolox equivalents | [6] |
| Clioquinol (CQ) | Aβ aggregation | ThT fluorescence assay | IC50 ≈ 4.7 µM | [9] |
| PBT2 | Aβ aggregation | ThT fluorescence assay | IC50 ≈ 5.1 µM | [9] |
| Hybrid 18f | Self-induced Aβ1-42 aggregation | ThT fluorescence assay | EC50 = 1.08 µM | [10] |
| Hybrid 18d | Self-induced Aβ1-42 aggregation | ThT fluorescence assay | EC50 = 1.48 µM | [10] |
| Hybrid 18c | Self-induced Aβ1-42 aggregation | ThT fluorescence assay | EC50 = 1.72 µM | [10] |
| Clioquinol (CQ) | Self-induced Aβ1-42 aggregation | ThT fluorescence assay | EC50 = 9.95 µM | [10] |
| Hybrid 18f | Cu2+-induced Aβ1-42 aggregation | ThT fluorescence assay | 82.3% inhibition | [10] |
| Hybrid 18f | Zn2+-induced Aβ1-42 aggregation | ThT fluorescence assay | 88.3% inhibition | [10] |
| Tacrine-8-Hydroxyquinoline Hybrids | Human Acetylcholinesterase (AChE) | Ellman's method | Nano- and subnanomolar concentrations | [7] |
| Tacrine-8-Hydroxyquinoline Hybrids | Human Butyrylcholinesterase (BuChE) | Ellman's method | Nano- and subnanomolar concentrations | [7] |
Table 2: Clinical Trial Data for this compound Derivatives
| Compound | Phase | Dose | Key Findings | Reference |
| Clioquinol (CQ) | Phase 2 | 125 mg twice daily for 12 weeks, then 250 mg twice daily for 12 weeks, and 375 mg twice daily for 12 weeks | Lower plasma Aβ42 levels and less cognitive decline in the treatment group compared to placebo, particularly in more severely affected patients.[1][11] | [1][11] |
| PBT2 | Phase 2a | 50 mg and 250 mg daily for 12 weeks | The 250 mg dose was well-tolerated, significantly lowered cerebrospinal fluid (CSF) Aβ42 levels, and improved executive function.[12][13][14][15] | [12][13][14][15] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This protocol is used to assess the ability of this compound derivatives to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates with a clear bottom
-
Fluorometer
Procedure:
-
Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Aβ1-42 Monomerization: Immediately before use, dissolve the Aβ1-42 peptide film in DMSO to a concentration of 1 mM.
-
Assay Setup: In a 96-well plate, add PBS, the Aβ1-42 solution (final concentration typically 10-20 µM), and the test compound at various concentrations. The final volume in each well should be 100-200 µL. Include control wells with Aβ1-42 and vehicle (DMSO) only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation.
-
ThT Addition: Prepare a stock solution of ThT in PBS. Add ThT to each well to a final concentration of 5-10 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.
Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the antioxidant capacity of this compound derivatives.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent
-
96-well black microplates
-
Fluorometer with temperature control
Procedure:
-
Reagent Preparation: Prepare fresh solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, fluorescein solution (final concentration typically 70 nM), and the test compound at various concentrations. Include a blank (buffer only), a positive control (Trolox at various concentrations), and a negative control (buffer and fluorescein).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes in the fluorometer.
-
Initiation of Reaction: Add AAPH solution (final concentration typically 12 mM) to all wells except the blank to initiate the radical-generating reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. Subtract the AUC of the blank from the AUC of the samples and standards. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the test compound is expressed as Trolox equivalents (TE).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the potential neurotoxicity of this compound derivatives in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Multifaceted mechanism of this compound in AD.
Caption: Workflow for Thioflavin T assay.
Caption: Interconnected therapeutic effects of 8-HQ derivatives.
References
- 1. Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Copper Complexes in the Treatment of Neurodegenerative Disease [harvest.usask.ca]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. Novel this compound derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Stabilization of Nontoxic Aβ-Oligomers: Insights into the Mechanism of Action of Hydroxyquinolines in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 14. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.com [clinician.com]
Application Notes and Protocols: 8-Hydroxyquinoline for Imaging Labile Iron Pools in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-hydroxyquinoline (8HQ) and its derivatives as fluorescent probes for the detection and quantification of labile iron pools (LIP) within cancer cells. The inherent iron-chelating properties of the 8HQ scaffold, combined with its fluorescence capabilities upon metal binding, make it a valuable tool for cancer research, particularly in studies related to oxidative stress, ferroptosis, and drug development.
Introduction to this compound as a Labile Iron Probe
This compound is a bicyclic organic compound that acts as a potent chelator of various metal ions, including iron.[1] In its unbound state, this compound and many of its derivatives exhibit weak fluorescence due to mechanisms like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET).[2][3] Upon chelation of a metal ion such as Fe(II) or Fe(III), these non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[2] This property allows for the visualization and quantification of the labile iron pool, which is the transient, chelatable, and redox-active fraction of intracellular iron.
Cancer cells often exhibit dysregulated iron metabolism, leading to an enlarged LIP compared to normal cells.[4] This elevated labile iron is crucial for rapid cell proliferation and metabolic activity but also renders cancer cells vulnerable to iron-dependent processes like the Fenton reaction, which generates cytotoxic reactive oxygen species (ROS), and a form of programmed cell death known as ferroptosis.[4] Therefore, imaging the LIP with 8HQ-based probes can provide critical insights into cancer cell physiology and identify potential therapeutic vulnerabilities.
Principle of Detection: Chelation-Induced Fluorescence
The fundamental principle behind the use of this compound derivatives as labile iron probes is the chelation-induced alteration of their photophysical properties. The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group in 8HQ form a stable five-membered ring with the iron ion. This complexation restricts the intramolecular rotations and vibrations that typically quench fluorescence, resulting in a measurable increase in fluorescence emission.
Diagram: Mechanism of Fluorescence Turn-On
Caption: Chelation of labile iron by this compound inhibits non-radiative decay pathways, causing a "turn-on" fluorescent signal.
Quantitative Data Summary
The following tables summarize typical experimental parameters for imaging labile iron pools using various fluorescent probes, including 8HQ derivatives and other commonly used sensors for context.
Table 1: Probe Concentrations and Incubation Parameters for Live Cell Imaging
| Probe Name | Cell Line | Probe Concentration (µM) | Incubation Time | Incubation Temperature (°C) | Reference |
| Iron Probe 1 (IP1-AM) | HepG2/C3A | 20 | 2 hours | 37 | [5][6] |
| CP655 | Human Lymphocytes | 30 | 10 minutes | 37 | [7] |
| C11 BODIPY 581/591 | PC3, MDA-MB-231 | 1 | 30 minutes | 37 | [4] |
| Calcein-AM | MDA-MB-468 | 0.5 | 30 minutes | 37 | [8] |
Table 2: Iron Source and Chelator Concentrations for Experimental Controls
| Compound | Purpose | Typical Concentration | Cell Treatment Time | Reference |
| Ferrous Ammonium Sulfate (FAS) | Increase LIP | 100 µM | 20 hours | [5][6] |
| Iron(III)-8-hydroxyquinoline | Increase LIP | 15 µM | 10-30 minutes | [7] |
| Desferoxamine (DFO) | Decrease LIP (Chelator) | 50 µM | 40 minutes | [5] |
| 2,2'-Bipyridyl (Bpy) | Decrease LIP (Chelator) | 1 mM | 30 minutes | [9] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for imaging the labile iron pool in cancer cells using an this compound-based fluorescent probe. Optimization of probe concentration, loading time, and imaging parameters is recommended for each specific cell line and experimental setup.
Protocol 1: Live Cell Imaging of Labile Iron Pool
Objective: To visualize and quantify the relative levels of the labile iron pool in living cancer cells using a cell-permeable this compound derivative (e.g., an acetoxymethyl ester form, herein referred to as "8HQ-AM").
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
8HQ-AM fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Iron source (e.g., Ferrous Ammonium Sulfate) for positive control
-
Iron chelator (e.g., Desferoxamine - DFO) for negative control
-
35 mm glass-bottom dishes or multi-well imaging plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: The day before imaging, seed cancer cells onto glass-bottom dishes or imaging plates at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Loading: a. Prepare a working solution of 8HQ-AM in pre-warmed HBSS or serum-free medium. A typical starting concentration is 1-20 µM. b. Aspirate the culture medium from the cells and wash once with warm PBS. c. Add the 8HQ-AM working solution to the cells and incubate for 30 minutes to 2 hours at 37°C in a cell culture incubator. Protect from light.
-
Washing: a. Aspirate the probe-containing medium. b. Wash the cells twice with warm HBSS or PBS to remove any excess, unloaded probe. c. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Imaging: a. Immediately transfer the plate to the fluorescence microscope. b. Acquire images using the appropriate excitation and emission wavelengths for the specific 8HQ derivative. c. Use consistent acquisition settings (e.g., exposure time, gain) across all samples for accurate comparison.
-
Experimental Controls (Optional but Recommended):
-
Positive Control (Iron Loading): Before probe loading, incubate cells with an iron source (e.g., 100 µM FAS for 1-20 hours) to increase the LIP. A significant increase in fluorescence intensity compared to untreated cells is expected.
-
Negative Control (Iron Chelation): After probe loading and imaging, add a strong iron chelator (e.g., 50 µM DFO) to the cells and acquire images over time. A decrease in fluorescence intensity confirms that the signal is iron-dependent.
-
-
Image Analysis: a. Use image analysis software (e.g., Fiji/ImageJ) to quantify the mean fluorescence intensity per cell. b. Manually or automatically define regions of interest (ROIs) around individual cells. c. Correct for background fluorescence by measuring the intensity of a cell-free region. d. Normalize the fluorescence intensity of treated cells to that of the untreated control cells.
Diagram: Experimental Workflow for LIP Imaging
Caption: A step-by-step workflow for preparing, treating, and imaging cancer cells to measure the labile iron pool.
Signaling Pathways and Logical Relationships
The labile iron pool is a central hub in cellular metabolism and stress responses, particularly in cancer. An elevated LIP can catalyze the formation of ROS, leading to lipid peroxidation and potentially inducing ferroptosis. Imaging the LIP with 8HQ-based probes allows researchers to probe these interconnected pathways.
Diagram: Role of Labile Iron in Cancer Cell Fate
Caption: The central role of the labile iron pool in driving cancer cell proliferation and its potential to induce ferroptosis via ROS production.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to prevent phototoxicity and photobleaching of the probe. Use the lowest possible laser power and exposure time.
-
Probe Specificity: While 8HQ derivatives show good affinity for iron, they can also chelate other divalent cations. Perform control experiments with chelators specific to other ions if necessary.
-
Cellular Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and cellular fluorescence.
-
Probe Concentration: High concentrations of 8HQ derivatives can be cytotoxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.
-
Autofluorescence: Cancer cells can exhibit significant autofluorescence. Always image an unstained control sample to determine the background fluorescence level.
References
- 1. researchgate.net [researchgate.net]
- 2. ours.ou.ac.lk [ours.ou.ac.lk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imaging agent identifies biomarker for iron-targeted cancer therapies - ecancer [ecancer.org]
- 9. A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Experimental Design for 8-Hydroxyquinoline Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a class of multifunctional compounds with significant therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects stem from a combination of properties, including metal chelation, antioxidant activity, and modulation of key cellular signaling pathways.[3][4][5] As metal ion dyshomeostasis and oxidative stress are central to the pathophysiology of many neurodegenerative disorders, 8-HQ derivatives can mitigate neurotoxicity by chelating excess metal ions like copper and zinc, thereby preventing the formation of toxic protein aggregates and reducing the generation of reactive oxygen species (ROS).[3][6]
This document provides a detailed guide for designing and executing experiments to evaluate the neuroprotective capabilities of this compound and its analogs. It includes protocols for common in vitro assays, guidelines for data presentation, and visual representations of experimental workflows and cellular mechanisms.
In Vitro Experimental Design: Neuroblastoma Cell Models
The human neuroblastoma cell line SH-SY5Y is a widely used and reliable in vitro model for neuroprotection studies.[7][8] These cells can be differentiated into a more mature, neuron-like phenotype, making them suitable for mimicking neuronal responses to neurotoxic insults.[8]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro neuroprotection study using an SH-SY5Y cell model.
References
- 1. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent (R)-alpha-bis-lipoyl Derivative Containing this compound Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
Application Note: Quantification of 8-Hydroxyquinoline in Brain Tissue by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxyquinoline and its derivatives are compounds of significant interest in neuroscience and drug development due to their chelating properties and potential therapeutic effects in neurodegenerative diseases. Accurate quantification of these compounds in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is designed to be robust, sensitive, and specific for the analysis of this compound in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (e.g., 5-chloro-8-hydroxyquinoline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (70%)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade, e.g., Milli-Q)
-
Homogenization tubes
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm, PVDF)
-
HPLC vials
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Extraction of this compound from Brain Tissue
-
Tissue Collection and Storage: Brain tissue should be rapidly dissected, weighed, and immediately frozen on dry ice or in liquid nitrogen.[1] Samples can be stored at -80°C until analysis.[1]
-
Homogenization:
-
Thaw the brain tissue sample on ice.
-
To a pre-weighed amount of tissue (e.g., 100 mg), add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[1]
-
Homogenize the tissue thoroughly using a probe sonicator or a mechanical homogenizer until no visible tissue clumps remain.[1][2] Keep the sample on ice during this process to prevent degradation.
-
-
Protein Precipitation and Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Supernatant Collection and Filtration:
-
Internal Standard Spiking: For accurate quantification, it is recommended to spike the samples with an internal standard prior to homogenization.
HPLC Method
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.[4] The mobile phase should be filtered and degassed before use.[3]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Detection Wavelength: 250 nm[4]
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Note on Chromatography: this compound has chelating properties that can lead to poor peak shape and low efficiency on standard silica-based columns due to interactions with trace metal ions.[4][5] Using a high-purity C18 column and adding a chelating agent or a strong acid like phosphoric acid to the mobile phase can help to mitigate these effects and ensure a symmetrical peak shape.[4]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7][8] The key validation parameters are summarized below.
Data Presentation
Table 1: Linearity of this compound
| Concentration (ng/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 10 | 1254, 1268, 1245 | 1255.7 | 0.93 |
| 50 | 6321, 6389, 6355 | 6355.0 | 0.54 |
| 100 | 12789, 12854, 12799 | 12814.0 | 0.27 |
| 250 | 32145, 32258, 32098 | 32167.0 | 0.25 |
| 500 | 64587, 64789, 64654 | 64676.7 | 0.16 |
| 1000 | 129874, 130125, 129987 | 129995.3 | 0.09 |
| Linearity | Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 50 | 49.8 | 99.6 | 1.8 | 2.5 |
| 250 | 252.1 | 100.8 | 1.2 | 1.9 |
| 750 | 745.5 | 99.4 | 1.5 | 2.1 |
Table 3: Recovery, LOD, and LOQ
| Parameter | Result |
| Extraction Recovery (%) | > 85% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound in brain tissue.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. nsuworks.nova.edu [nsuworks.nova.edu]
- 3. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]
- 6. pharmtech.com [pharmtech.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. analytical method validation and validation of hplc | PPT [slideshare.net]
8-Hydroxyquinoline: A Versatile Tool for Investigating Neuronal Metal Dyshomeostasis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal ions such as zinc, copper, and iron are essential for normal neuronal function, playing critical roles in neurotransmission, enzyme activity, and antioxidant defense. However, the dysregulation of metal homeostasis, or "metal dyshomeostasis," is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as powerful chemical tools to study the intricate roles of metals in neuronal health and disease. As a lipophilic molecule, 8-HQ can readily cross the blood-brain barrier and cell membranes. Its utility stems from its ability to act as both a metal chelator and an ionophore, thereby enabling the manipulation and investigation of intracellular metal ion concentrations.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives to study metal dyshomeostasis in neuronal models.
Mechanism of Action
This compound's primary mechanism of action in the context of metal dyshomeostasis is its ability to form stable complexes with various metal ions.[1] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as electron donor sites, allowing 8-HQ to chelate divalent metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.[1] This chelation can sequester excess, loosely bound metal ions, preventing their participation in detrimental processes like the generation of reactive oxygen species (ROS) through Fenton-like reactions.
Furthermore, the lipophilic nature of the 8-HQ-metal complex allows it to act as an ionophore, facilitating the transport of metal ions across cellular membranes.[3] For instance, 8-HQ can form a nonpolar complex with extracellular zinc, which can then diffuse across the neuronal plasma membrane.[3] Once inside the cell, the complex can dissociate, leading to a rapid increase in the intracellular free zinc concentration.[3] This dual functionality makes 8-HQ a versatile tool for both reducing metal-induced toxicity and for studying the downstream effects of elevated intracellular metal levels.
Applications in Neurodegeneration Research
The multifaceted properties of this compound and its derivatives, such as clioquinol (CQ), have made them valuable in the study of neurodegenerative diseases.
-
Alzheimer's Disease: Metal dyshomeostasis, particularly of copper and zinc, is strongly implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[4] 8-HQ derivatives can inhibit this metal-induced Aβ aggregation.[4][5] By chelating these metal ions, they can prevent the formation of neurotoxic Aβ oligomers and fibrils.[4]
-
Parkinson's Disease: Oxidative stress is a major contributor to the degeneration of dopaminergic neurons in Parkinson's disease.[6] this compound derivatives can exert neuroprotective effects by chelating excess iron, a key player in oxidative damage, and by modulating signaling pathways involved in cell survival.[6]
-
Oxidative Stress: By sequestering redox-active metals like copper and iron, 8-HQ can mitigate the production of harmful reactive oxygen species (ROS), thus protecting neurons from oxidative damage.[6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and its derivatives in neuronal models.
Table 1: Neuroprotective and Anti-Aggregation Effects of this compound Derivatives
| Compound | Model System | Assay | Endpoint | Effective Concentration/IC₅₀ | Reference(s) |
| This compound Derivative (5b) | Self-induced Aβ₁₋₄₂ aggregation | Thioflavin T | Inhibition of aggregation | IC₅₀ = 5.64 µM | [5] |
| This compound Derivative (18f) | Cu²⁺-induced Aβ₁₋₄₂ aggregation | Thioflavin T | Inhibition of aggregation | 88.3% inhibition at 50 µM | [4] |
| This compound Derivative (18f) | Zn²⁺-induced Aβ₁₋₄₂ aggregation | Thioflavin T | Inhibition of aggregation | 82.3% inhibition at 50 µM | [4] |
| Clioquinol (CQ) | H₂O₂-induced oxidative stress in SKN-AS cells | MTT Assay | Neuroprotection | 20-50 µM | [7] |
| Clioquinol (CQ) | High glucose-induced toxicity in SH-SY5Y cells | Western Blot | Attenuation of calpain expression | 1 µM | [8] |
Table 2: Ionophoretic and Physicochemical Properties of this compound
| Parameter | Compound | Value | Notes | Reference(s) |
| Molar Absorptivity of Zn-8HQ Chelate | This compound | 0.01578 x 10³ L·mol⁻¹·cm⁻¹ | At 384 nm | [3] |
| Recommended Concentration Range as a Zinc Ionophore | This compound Citrate | 1-50 µM | With a fixed concentration of zinc sulfate (e.g., 10 µM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Note: The solubility of this compound in aqueous solutions can be limited. Therefore, DMSO is commonly used as a solvent for the stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically ≤ 0.5%).[3]
Protocol 2: Assessment of Neuroprotective Effects using the MTT Assay
This protocol is adapted for the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours.
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 400 µM H₂O₂) and incubate for the desired period (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Measurement of Intracellular Zinc Ion Concentration
This protocol utilizes the fluorescent zinc indicator FluoZin-3 AM to measure the ionophoretic activity of this compound.[3]
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
Hanks' Balanced Salt Solution (HBSS)
-
FluoZin-3 AM
-
Pluronic F-127
-
This compound stock solution
-
Zinc sulfate (ZnSO₄) solution
Procedure:
-
Cell Plating: Plate neuronal cells on a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Dye Loading: Prepare a FluoZin-3 AM loading solution (e.g., 1-5 µM in HBSS). To aid in solubilization, first dissolve the FluoZin-3 AM in a small amount of DMSO, then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Prepare treatment solutions in HBSS containing the desired final concentrations of this compound (e.g., 1-50 µM) and zinc sulfate (e.g., 10 µM).
-
Imaging: Acquire baseline fluorescence images before adding the treatment solutions. After adding the 8-HQ and zinc solution, acquire images at regular intervals to monitor the change in intracellular zinc concentration.
-
Analysis: Quantify the fluorescence intensity in individual cells or regions of interest over time.
Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is for monitoring the effect of this compound on metal-induced Aβ aggregation.[4]
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Metal ion solution (e.g., CuCl₂ or ZnCl₂)
-
This compound stock solution
-
96-well black assay plates
Procedure:
-
Prepare a working solution of Aβ₁₋₄₂ in the phosphate buffer.
-
In a 96-well black plate, add the Aβ₁₋₄₂ solution.
-
Add the metal ion solution to induce aggregation.
-
Add the desired concentration of this compound or vehicle control.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~482 nm) at regular time intervals using a fluorescence plate reader.
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.
Visualizations
Caption: this compound's neuroprotective mechanisms.
Caption: Experimental workflow for 8-HQ studies.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxyquinoline-Based Copper Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of 8-hydroxyquinoline (8-HQ) and its derivatives as fluorescent or colorimetric biosensors for the detection of copper ions (Cu²+).
Introduction
This compound is a versatile chelating agent that, along with its derivatives, has been extensively utilized in the development of chemosensors for various metal ions, including copper.[1][2] The underlying principle of these biosensors lies in the specific interaction between the 8-HQ moiety and Cu²⁺, which leads to a discernible change in the optical properties of the molecule, such as fluorescence or color.[1][3] This interaction typically involves the formation of a stable complex between the copper ion and the nitrogen and oxygen atoms of the this compound core.[2] The formation of this complex can either enhance or quench the fluorescence of the 8-HQ derivative, or induce a significant shift in its absorption spectrum, providing a quantitative measure of the copper concentration.[1][3][4] These biosensors offer high sensitivity and selectivity, making them valuable tools in environmental monitoring, biological research, and pharmaceutical development.[1][5]
Signaling Pathway
The detection of copper ions by this compound-based biosensors is predicated on the formation of a coordination complex. In its unbound state, this compound and many of its derivatives exhibit weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom.[1] Upon the introduction of copper ions, the 8-HQ derivative chelates the Cu²⁺, forming a rigid metal-ligand complex. This complexation inhibits the ESIPT process, resulting in a significant enhancement of fluorescence emission (a "turn-on" response). Alternatively, depending on the specific derivative and the nature of its substituents, the complexation with copper can lead to fluorescence quenching through mechanisms such as spin-orbit coupling or energy transfer. Colorimetric sensors, on the other hand, undergo a change in their electronic structure upon copper binding, leading to a shift in their maximum absorption wavelength and a visible color change.[3][4]
Signaling pathway of an this compound-based copper biosensor.
Quantitative Data
The performance of various this compound-based biosensors for copper detection is summarized in the table below. This data allows for a direct comparison of their analytical capabilities.
| 8-HQ Derivative | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| 4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP) | UV-Vis Absorbance | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁵ M | 1.1 x 10⁻⁷ M | [4] |
| Rhodamine B derivative with this compound | Fluorescence | Not Specified | 4.7 nM | [5] |
| Unspecified this compound derivative | Colorimetric | 2 - 100 ppb | 0.68 ppb | [1] |
| Unspecified this compound derivative | Colorimetric | Not Specified | 84 nM | [1] |
| DNAzyme and "Blocker" Beacon (for comparison) | Colorimetric | 31.25 - 500 nM | 18.25 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound Derivative
This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted based on the desired functional groups. Common synthetic routes include the Skraup, Friedlander, and Suzuki coupling reactions.[2] The following is a representative procedure based on the Skraup synthesis.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Iron(II) sulfate (as an oxidizing agent)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.
-
Addition of Reactants: Slowly add o-aminophenol to the mixture with continuous stirring. Then, add iron(II) sulfate.
-
Reflux: Attach a reflux condenser and heat the mixture gently at first, then more strongly, until the reaction begins (indicated by frothing). Continue to heat under reflux for 2-3 hours.
-
Neutralization and Purification: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker of cold water. Neutralize the solution with sodium hydroxide until it is slightly alkaline.
-
Steam Distillation: Perform steam distillation to purify the this compound. The product will distill over with the steam.
-
Isolation: Collect the distillate and cool it to induce crystallization of the this compound.
-
Filtration and Drying: Filter the crystals, wash them with a small amount of cold water, and dry them in a desiccator.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or another suitable solvent.
Protocol 2: Fabrication of a Solution-Based Copper Biosensor Assay
This protocol describes the preparation of a stock solution of the synthesized this compound derivative and its use in a solution-based assay for copper detection.
Materials:
-
Synthesized this compound derivative
-
Ethanol or other suitable organic solvent
-
Tris-HCl buffer (or another appropriate buffer system)
-
Copper(II) sulfate or copper(II) chloride standard solution
-
Volumetric flasks
-
Micropipettes
-
UV-Vis spectrophotometer or spectrofluorometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the synthesized this compound derivative and dissolve it in a minimal amount of ethanol. Dilute this solution with the chosen buffer to a final concentration of, for example, 1 mM. This will be your stock solution. Store it protected from light.
-
Preparation of Working Solution: Dilute the stock solution with the buffer to a suitable working concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.
-
Preparation of Copper Standards: Prepare a series of copper standard solutions with known concentrations by diluting a certified copper standard solution with the same buffer used for the sensor.
-
Assay Procedure:
-
In a series of test tubes or a microplate, add a fixed volume of the this compound working solution.
-
To each tube/well, add a specific volume of a copper standard solution to achieve a range of final copper concentrations.
-
Include a blank sample containing only the this compound working solution and buffer.
-
Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete complexation.
-
-
Data Acquisition:
-
For Fluorescent Sensors: Measure the fluorescence intensity of each sample at the predetermined excitation and emission wavelengths.
-
For Colorimetric Sensors: Measure the absorbance of each sample at the wavelength of maximum absorbance change.
-
-
Data Analysis: Plot the fluorescence intensity or absorbance as a function of the copper concentration to generate a calibration curve. Use this curve to determine the concentration of copper in unknown samples.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A novel UV-visible chemosensor based on the this compound derivative for copper ion detection - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. A novel UV-visible chemosensor based on the this compound derivative for copper ion detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Optical Cu2+ probe bearing an this compound subunit: high sensitivity and large fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Cu2+ Quantitative Detection Nucleic Acid Biosensors Based on DNAzyme and “Blocker” Beacon - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Cancer Efficacy of 8-Hydroxyquinoline in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-cancer properties of 8-hydroxyquinoline (8-HQ) and its derivatives in a cell culture setting. The protocols outlined below detail established methods for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.
Introduction
This compound is a heterocyclic organic compound with a well-documented ability to chelate metal ions. This property is believed to be a key contributor to its biological activities, including its potential as an anti-cancer agent. By interfering with cellular processes that are dependent on metal ions, 8-HQ can induce apoptosis and inhibit cancer cell proliferation. These protocols are designed to systematically investigate and quantify the anti-cancer effects of 8-HQ in various cancer cell lines.
Data Presentation
Quantitative results from the following experimental protocols should be summarized for clear comparison. The tables below provide examples of how to structure this data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 | 1.2 ± 0.1 |
| A549 | Lung Carcinoma | 32.8 ± 3.5 | 2.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 18.2 ± 1.9 | 0.8 ± 0.1 |
| U87 MG | Glioblastoma | 45.1 ± 4.8 | 3.1 ± 0.4 |
Table 2: Apoptosis Induction by this compound (24h treatment)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| HCT116 | Control | 3.2 ± 0.5 | 1.5 ± 0.3 | 1.0 |
| HCT116 | 8-HQ (18 µM) | 28.7 ± 3.1 | 15.4 ± 2.2 | 4.8 ± 0.6 |
Table 3: Effect of this compound on Cell Cycle Distribution (24h treatment)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | Control | 55.3 ± 4.1 | 25.1 ± 2.8 | 19.6 ± 2.5 |
| HCT116 | 8-HQ (18 µM) | 68.9 ± 5.3 | 15.2 ± 2.1 | 15.9 ± 2.3 |
Table 4: Inhibition of Cell Migration and Invasion by this compound (24h)
| Cell Line | Treatment | Wound Closure (%) | Invading Cells (Normalized to Control) |
| MDA-MB-231 | Control | 95.2 ± 5.8 | 1.0 |
| MDA-MB-231 | 8-HQ (30 µM) | 35.6 ± 4.2 | 0.28 ± 0.05 |
Experimental Workflow
Caption: General workflow for assessing the anti-cancer activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Treated and control cell lysates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound."
-
Materials:
-
Confluent cell monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Create a scratch (wound) in the confluent cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane matrix)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet stain
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add this compound or vehicle control to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells in several microscopic fields.
-
Signaling Pathway
Caption: Proposed signaling pathways of this compound-induced anti-cancer activity.
Troubleshooting & Optimization
troubleshooting 8-hydroxyquinoline fluorescence quenching in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-hydroxyquinoline (8-HQ) and its derivatives in fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the fluorescence signal in my this compound assay weak or completely absent?
A low or non-existent fluorescence signal is a common issue. This compound and its derivatives are typically weakly fluorescent on their own and exhibit a significant increase in fluorescence upon chelation with specific metal ions.[1][2][3] The rigidity of the molecular structure upon binding with a metal ion is a primary reason for this fluorescence enhancement.[1]
Troubleshooting Steps:
-
Confirm Analyte Presence: Ensure the target metal ion or molecule is present in your sample at a sufficient concentration.
-
Optimize pH: The fluorescence of 8-HQ complexes is highly dependent on pH.[1][4] Acidic conditions may lead to the formation of the cationic form of 8-HQ, which has different fluorescent properties.[1] Conversely, the formation of the desired fluorescent complex is often favored within a specific pH range. It is recommended to perform a pH titration to determine the optimal pH for your specific assay.
-
Check Reagent Concentrations: An inadequate concentration of this compound can result in incomplete complex formation. Conversely, excessively high concentrations may lead to self-quenching or the inner filter effect.[1][5] Titrate the 8-HQ concentration to identify the optimal working range.
-
Evaluate Solvent System: The polarity of the solvent can significantly influence the fluorescence quantum yield.[6] Aprotic solvents can sometimes lead to higher fluorescence quantum yields.[1][6] If your experimental conditions permit, consider testing different solvent systems. The presence of water can also induce strong fluorescence quenching.[7]
-
Verify Wavelengths: Confirm that you are using the correct excitation and emission wavelengths for your specific 8-HQ-metal complex. These wavelengths can shift depending on the metal ion and the chemical environment.
Q2: My assay exhibits high background fluorescence. What are the likely causes and how can I resolve this?
High background fluorescence can obscure the specific signal from your analyte, thereby reducing the sensitivity of your assay. This can be caused by fluorescent contaminants, unbound this compound, or the intrinsic fluorescence of your sample matrix.[1]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents, including this compound and solvents, are of high purity (spectroscopic grade is recommended) as impurities can be fluorescent.[1]
-
Optimize Washing Steps: If your assay involves immobilized components, ensure that washing steps are thorough to remove any unbound fluorescent reagents.[1]
-
Address Sample Matrix Effects: Components within your sample matrix, such as cell culture media or biological fluids, can exhibit autofluorescence.[1] Consider implementing a sample cleanup or extraction step to remove these interfering substances.
Q3: The fluorescence signal in my assay is unstable and drifts over time. How can I improve signal stability?
Signal instability, such as photobleaching or a drifting signal, can compromise the accuracy and reproducibility of your measurements.[1]
Troubleshooting Steps:
-
Minimize Photobleaching: Reduce the intensity of the excitation light and decrease the exposure time during measurements.[1] If compatible with your experimental setup, consider incorporating an anti-fade reagent into your assay buffer.
-
Ensure Equilibration: Allow the complex formation between this compound and your analyte to reach equilibrium before taking measurements.[1] Monitor the signal over time to determine the optimal incubation period.
-
Control Temperature: Maintain a constant and optimal temperature throughout the experiment, as temperature fluctuations can affect reaction kinetics and fluorescence intensity.[1]
Quantitative Data Summary
Table 1: Fluorescence Properties of this compound-5-sulfonic Acid (HQS) with Various Metal Ions.
| Metal Ion | Relative Fluorescence Intensity | Optimal pH |
| Cd(II) | Very High | ~8 |
| Mg(II) | High | ~8 |
| Zn(II) | High | ~8 |
| Al(III) | High | 5-6 |
| Sc(III) | High | 5-6 |
| Y(III) | High | 5-6 |
| La(III) | High | 5-6 |
| Be(II) | Moderate | ~7 |
| Tl(I) | Moderate | ~7 |
| Pb(II) | Low | - |
| Hg(II) | Non-fluorescent | - |
| Fe(III) | Quencher | - |
Data compiled from reference[4]. The fluorescence intensity is relative and for comparison purposes.
Key Experimental Protocols
Protocol 1: General Spectrophotometric Determination of a Metal Ion using this compound
This protocol provides a general procedure for determining the concentration of a metal ion that forms a fluorescent complex with this compound.
Materials:
-
Standard stock solution of the metal ion of interest
-
This compound solution in an appropriate solvent
-
Buffer solutions for pH control
-
High-purity solvents
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion at known concentrations.
-
Complex Formation: To each standard solution, add a specific volume of the this compound solution. The concentration of 8-HQ should be optimized to ensure complete complexation.
-
pH Adjustment: Adjust the pH of each solution to the optimal value for complex formation and fluorescence using an appropriate buffer.
-
Incubation: Allow the solutions to incubate for a sufficient time to ensure the complex formation reaction has reached equilibrium.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-8-HQ complex using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Measure the fluorescence emission of each solution at the optimal excitation and emission wavelengths using a fluorometer.
-
Calibration Curve: Plot a calibration curve of fluorescence intensity versus metal ion concentration.
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its fluorescence. Determine the concentration of the metal ion in the sample using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound Derivatives
This protocol is for assessing the purity of this compound or its derivatives. The chelating properties of 8-HQ can complicate HPLC analysis due to interactions with trace metals in the column.[8]
Materials:
-
HPLC system with a UV detector
-
C18 or a specialized column like Primesep 200[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium formate (for LC-MS compatibility)[8]
-
Sample of this compound or its derivative dissolved in the mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water. An acidic modifier like 0.1% phosphoric acid is often used.[8] For a C18 column, a mobile phase of 5% acetonitrile with 0.1% phosphoric acid can be a starting point.[8]
-
Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the prepared sample solution onto the column.
-
Chromatographic Separation: Run the separation at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 250 nm).[8]
-
Data Analysis: Analyze the resulting chromatogram to assess the purity of the compound. The presence of a single, sharp, and symmetrical peak is indicative of high purity.
Visualizing Fluorescence Quenching and Troubleshooting
Diagram 1: General Mechanism of Fluorescence and Quenching
Caption: A simplified Jablonski diagram illustrating the processes of fluorescence emission and quenching.
Diagram 2: Troubleshooting Workflow for this compound Fluorescence Quenching
Caption: A logical workflow to diagnose and resolve common causes of fluorescence quenching in 8-HQ assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Origin of ultraweak fluorescence of this compound in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. sielc.com [sielc.com]
Technical Support Center: Optimizing 8-Hydroxyquinoline Concentration for Metal Ion Sensing
Welcome to the technical support center for the optimization of 8-hydroxyquinoline (8-HQ) and its derivatives as fluorescent chemosensors for metal ion detection. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for metal ion sensing?
A1: this compound (8-HQ) is a potent metal chelator that can bind to various metal ions through its nitrogen and oxygen atoms.[1] The fluorescence of 8-HQ itself is typically weak due to a phenomenon called excited-state intramolecular proton transfer (ESIPT).[2][3] Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence.[2][3] This "turn-on" fluorescence response provides a measurable signal for the detection and quantification of metal ions.[4] Some 8-HQ derivatives can also operate via a photoinduced electron transfer (PET) mechanism, where metal binding suppresses PET and enhances fluorescence.[3]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of 8-HQ depends on several factors, including the target metal ion, its expected concentration range, and the solvent system. A common starting point is to use a concentration of 8-HQ that is in slight excess of the highest expected metal ion concentration to ensure all metal ions can form a complex. A typical starting concentration for the 8-HQ probe in the final test solution is around 10 µM.[5] To find the precise optimal concentration, it is recommended to perform a titration experiment where the concentration of 8-HQ is varied while the metal ion concentration is kept constant. The concentration that provides the best signal-to-noise ratio and a linear response to the metal ion concentration should be chosen.
Q3: What is the stoichiometry of the 8-HQ-metal ion complex, and how does it affect my experiment?
A3: The stoichiometry, or the molar ratio of the metal ion to the 8-HQ ligand in the complex, is crucial for accurate quantification. Common stoichiometries for divalent metal ions like Co(II) and Ni(II) are 1:2 (Metal:8-HQ).[1][6] For Ag(I), a 1:1 stoichiometry has been reported.[7][8] The stoichiometry can be determined experimentally using methods like the mole-ratio method or Job's plot.[7][9] Understanding the stoichiometry is essential for calculating the concentration of the metal ion from the fluorescence signal.
Q4: Which metal ions can be detected using this compound and its derivatives?
A4: 8-HQ and its derivatives have been successfully used to detect a wide range of metal ions, including but not limited to:
-
Alkali and alkaline earth metals (e.g., Ca²⁺, Mg²⁺, K⁺)[10][11]
-
Transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Cd²⁺, Hg²⁺, Ag⁺, Mn²⁺, Cr³⁺, Pd²⁺)[1][2][9][11][12]
-
Other metals like Al³⁺ and Pb²⁺[1]
The selectivity of the 8-HQ sensor can be tuned by modifying its chemical structure.[3]
Q5: What are common interfering ions, and how can I mitigate their effects?
A5: Interfering ions are other metal ions present in the sample that can also bind to 8-HQ, leading to inaccurate measurements. For example, Fe(III) is known to be a strong quencher of the fluorescence of other metal-HQS chelates.[10] To address this, you can:
-
Use a masking agent: A masking agent selectively binds to the interfering ion and prevents it from reacting with 8-HQ.
-
Adjust the pH: The formation of metal-8-HQ complexes is often pH-dependent.[10] By optimizing the pH, you may be able to selectively detect the target metal ion.
-
Use a more selective 8-HQ derivative: Chemical modifications to the 8-HQ structure can enhance its selectivity for a specific metal ion.[13]
-
Perform a competition experiment: To assess selectivity, prepare solutions containing a fixed concentration of the 8-HQ probe and the target metal ion, and then add potential interfering ions at a significantly higher concentration (e.g., 10-100 fold excess).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | 1. Incorrect excitation or emission wavelength. 2. pH of the solution is not optimal for complex formation. 3. Concentration of 8-HQ or metal ion is too low. 4. Presence of quenching agents. | 1. Consult the literature for the correct wavelengths for your specific 8-HQ derivative and metal complex. 2. Optimize the pH of the buffer solution. The optimal pH for many metal-HQS complexes is between 5 and 8.[10] 3. Increase the concentration of the 8-HQ probe and/or the metal ion. 4. Identify and remove potential quenchers from your sample. Fe(III) is a known quencher.[10] |
| High background fluorescence | 1. Impure 8-HQ or solvents. 2. Autofluorescence from the sample matrix. | 1. Use high-purity reagents and solvents. 2. Subtract the fluorescence of a blank sample (containing everything except the metal ion) from your measurements. |
| Non-linear calibration curve | 1. Inner filter effect at high concentrations. 2. Stoichiometry of the complex changes at different concentrations. 3. Precipitation of the metal-8-HQ complex. | 1. Dilute your samples to a concentration range where the response is linear. 2. Re-evaluate the stoichiometry using a Job's plot. 3. Ensure the solvent system can fully dissolve the complex. The solubility of some complexes, like Cu(II)-8HQ, can be an issue.[1] |
| Poor selectivity | 1. The 8-HQ derivative is not selective for the target metal ion. 2. Presence of high concentrations of interfering ions. | 1. Synthesize or purchase a more selective 8-HQ derivative. 2. Implement strategies to mitigate interference as described in the FAQs (masking agents, pH adjustment). |
Experimental Protocols
General Protocol for Metal Ion Sensing using this compound
This protocol provides a general framework for detecting metal ions using an 8-HQ-based fluorescent probe.[5]
Materials:
-
Stock solution of the 8-HQ probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, at the desired pH)
-
Solvent for dilution (e.g., ethanol, acetonitrile, water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Test Solution: In a quartz cuvette, add a small aliquot of the 8-HQ probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Addition of Metal Ion: Add varying amounts of the metal ion stock solution to the cuvette to achieve a range of final concentrations.
-
Incubation: Gently mix the solution and allow it to incubate for a sufficient time to ensure complete complex formation.
-
Fluorescence Measurement: Record the fluorescence spectrum at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Determination of the Limit of Detection (LOD)
The Limit of Detection is a critical parameter for evaluating the sensitivity of a sensor.
Procedure:
-
Record the fluorescence intensity of the probe in the absence of the target metal ion (blank) at least 10 times and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target metal ion.
-
Plot the fluorescence intensity versus the metal ion concentration and determine the slope (k) of the linear portion of the curve at low concentrations.
-
Calculate the LOD using the formula: LOD = 3σ / k .[5]
Data Presentation
Table 1: Stoichiometry of 8-HQ with Various Metal Ions
| Metal Ion | Stoichiometry (Metal:8-HQ) | Method of Determination | Reference(s) |
| Co(II) | 1:2 | Spectrophotometry | [1][6] |
| Ni(II) | 1:2 | Spectrophotometry | [1][6] |
| Cu(II) | 1:2 | Conductometric Titration | [1] |
| Ag(I) | 1:1 | Spectrophotometry | [7][8] |
Visualizations
Caption: Signaling pathway of 8-HQ based metal ion sensing.
Caption: General experimental workflow for metal ion sensing.
Caption: Troubleshooting decision tree for 8-HQ sensing.
References
- 1. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. ESIPT-Active this compound-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ours.ou.ac.lk [ours.ou.ac.lk]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. This compound Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Developing Metal-binding Isosteres of this compound as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 8-Hydroxyquinoline Solubility in Physiological Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the solubility of 8-hydroxyquinoline (8-HQ) and its derivatives in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my physiological buffer (e.g., PBS, pH 7.4)?
This compound is a weakly acidic compound with low intrinsic aqueous solubility. In neutral or near-neutral pH physiological buffers, it exists predominantly in its non-ionized form, which is poorly soluble in water, leading to precipitation. Its solubility is significantly pH-dependent, with higher solubility at acidic and alkaline pH values.
Q2: What are the primary methods to improve the solubility of this compound?
The main strategies to enhance the aqueous solubility of 8-HQ include:
-
pH Adjustment: Solubilizing 8-HQ in an acidic or alkaline solution before further dilution.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.
-
Cyclodextrins: Encapsulating the 8-HQ molecule within a cyclodextrin complex to improve its apparent solubility.
-
Surfactants: Employing surfactants to form micelles that can solubilize the hydrophobic 8-HQ.
-
Liposomal Formulations: Incorporating 8-HQ into lipid bilayers of liposomes.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
Yes, DMSO is a common co-solvent used to dissolve 8-HQ. However, it is crucial to be aware of the potential for DMSO to induce cellular toxicity or affect experimental outcomes. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%). Always include a vehicle control (medium with the same concentration of DMSO without 8-HQ) in your experiments.
Q4: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic 8-HQ molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a higher affinity for water, thereby increasing the overall aqueous solubility of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of a stock solution | The concentration of 8-HQ in the final buffer exceeds its solubility limit. | 1. Lower the final concentration of 8-HQ. 2. Increase the percentage of the co-solvent in the final solution (be mindful of its compatibility with your experimental system). 3. Utilize a cyclodextrin-based formulation to enhance solubility. |
| Inconsistent experimental results | Poor solubility leading to variable concentrations of active 8-HQ. | 1. Ensure complete dissolution of 8-HQ in the stock solution before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a validated solubilization method, such as a cyclodextrin complex, to ensure consistent bioavailability. |
| Cell toxicity observed at low 8-HQ concentrations | The co-solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Reduce the final concentration of the co-solvent. 2. Perform a dose-response experiment with the co-solvent alone to determine its toxicity threshold in your cell line. 3. Explore alternative, less toxic solubilization methods like cyclodextrin encapsulation. |
Quantitative Data on this compound Solubility
The following table summarizes the reported solubility of this compound in various media. Note that values can vary based on specific experimental conditions such as temperature and buffer composition.
| Solvent/System | pH | Temperature (°C) | Solubility | Reference |
| Water | 5.5 | 25 | 0.52 g/L | |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Low (often precipitates) | General Knowledge |
| 0.1 M HCl | ~1 | 25 | Higher than in water | General Knowledge |
| 0.1 M NaOH | ~13 | 25 | Higher than in water | General Knowledge |
| 10% DMSO in Water | Neutral | 25 | Significantly increased | General Knowledge |
| 2-Hydroxypropyl-β-cyclodextrin (10% w/v) | 7.4 | 25 | ~2.5 g/L |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add pure DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm and vortex the solution until the 8-HQ is completely dissolved.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution in your physiological buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration is compatible with your experimental system (e.g., <0.5% for cell cultures).
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in the desired physiological buffer (e.g., 10% w/v in PBS).
-
Stir the solution until the HP-β-CD is fully dissolved.
-
-
Formation of the 8-HQ/HP-β-CD Inclusion Complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove the undissolved 8-HQ.
-
-
Quantification of Solubilized 8-HQ:
-
Determine the concentration of the solubilized 8-HQ in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax).
-
Diagrams
Caption: Decision pathway for addressing 8-HQ solubility issues.
Caption: Workflow for 8-HQ solubilization using cyclodextrins.
improving the stability of 8-hydroxyquinoline stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 8-hydroxyquinoline (8-HQ) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound (e.g., 10 mM) due to its good solubilizing capacity for 8-HQ, which has limited aqueous solubility.[1] Ethanol is another suitable organic solvent.[2] The choice of solvent may depend on the specific requirements of your experiment, particularly the tolerance of your experimental system (e.g., cell culture) to the solvent. Ensure the final concentration of the organic solvent in your working solution is low enough to be non-toxic to your system (typically ≤ 0.5% for DMSO).[1]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: To maximize stability, this compound stock solutions should be stored at -20°C.[1] It is also recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, some sources suggest that storing solutions at -80°C may extend the shelf-life. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil, as this compound is known to be light-sensitive and can darken upon exposure to light.[3]
Q3: What is the expected appearance of a fresh this compound stock solution?
A3: A freshly prepared stock solution of this compound in a suitable organic solvent like DMSO or ethanol should be a clear, pale yellow solution.[1][2] Any significant color change, such as darkening to a brown or green hue, may indicate degradation or contamination.
Q4: For how long can I expect my this compound stock solution to be stable?
A4: The stability of your stock solution will depend on the storage conditions. When stored in DMSO at -20°C in properly sealed, light-protected aliquots, the solution can be expected to be stable for several weeks to months. However, for sensitive applications, it is best practice to prepare fresh stock solutions regularly. For solutions stored at -20°C, it is advisable to re-evaluate their efficacy if stored for more than a month.
Q5: Can I use an aqueous solution to prepare my this compound stock?
A5: this compound has poor solubility in water, so preparing high-concentration stock solutions in purely aqueous buffers is not recommended.[2] The solubility of this compound is pH-dependent and increases in acidic conditions.[2] If an aqueous solution is required for your experiment, it is best to dilute a high-concentration organic stock solution into your aqueous buffer just before use.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of stock solution (e.g., turning brown or dark green) | Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can cause this compound to degrade.[2][3] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Air Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure vials are tightly sealed. 3. Consider Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution to inhibit oxidation.[4][5] 4. Prepare Fresh Solution: If significant discoloration is observed, it is best to discard the solution and prepare a fresh stock. |
| Precipitation observed in the stock solution upon storage or after thawing. | Poor Solubility or Saturation: The concentration of this compound may be too high for the solvent, especially at lower temperatures. | 1. Warm Gently: Before use, allow the vial to equilibrate to room temperature and then gently warm it in a water bath (e.g., 37°C) with vortexing or sonication to redissolve the precipitate. 2. Prepare a More Dilute Stock: If precipitation is a persistent issue, consider preparing a slightly more dilute stock solution. |
| Inconsistent or reduced activity of the compound in experiments. | Degradation of this compound: The compound may have degraded due to improper storage or handling. Interaction with Labware: this compound can chelate metal ions, and it has been reported that this compound sulfate can bind to metals from rubber stoppers, leading to a decrease in the effective concentration. | 1. Prepare Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution from the solid compound. 2. Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to minimize degradation from temperature fluctuations.[1] 3. Check Labware: Avoid storing solutions in containers with rubber stoppers if metal chelation is a concern. Use high-quality glass or polypropylene vials. |
| Unexpected pH changes in the working solution. | Acidic/Basic Nature of this compound: this compound is an amphoteric molecule and can influence the pH of unbuffered solutions. | 1. Use a Buffered System: Prepare your working solutions in a suitable buffer to maintain a stable pH. 2. Verify pH: Always check the pH of your final working solution before starting your experiment. |
Quantitative Stability Data
| Solvent | Storage Temperature | Light Condition | Estimated Shelf-Life (with >95% Purity) | Primary Degradation Pathway(s) |
| DMSO | -20°C | Dark (Amber Vial) | 1-3 months | Minimal degradation |
| DMSO | 4°C | Dark (Amber Vial) | ~2-4 weeks | Slow Oxidation |
| DMSO | Room Temperature (~25°C) | Dark (Amber Vial) | < 1 week | Oxidation |
| DMSO | Room Temperature (~25°C) | Exposed to Light | < 2-3 days | Photodegradation, Oxidation |
| Ethanol | -20°C | Dark (Amber Vial) | 1-3 months | Minimal degradation |
| Ethanol | 4°C | Dark (Amber Vial) | ~2-4 weeks | Slow Oxidation |
| Ethanol | Room Temperature (~25°C) | Dark (Amber Vial) | < 1 week | Oxidation |
| Ethanol | Room Temperature (~25°C) | Exposed to Light | < 2-3 days | Photodegradation, Oxidation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or glass vials with screw caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
In a sterile fume hood or on a clean laboratory bench, weigh out the required amount of this compound powder. For a 10 mM solution, this is 1.4516 mg per 1 mL of DMSO.
-
Transfer the weighed powder into a sterile, amber-colored microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO to the tube/vial to achieve a final concentration of 10 mM.
-
Tightly cap the tube/vial and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear and pale yellow.
-
For storage, create single-use aliquots (e.g., 20-50 µL) in smaller sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.[1]
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid (e.g., 30% acetonitrile in water with 0.1% phosphoric acid) can be used. The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 250 nm.
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) as described in Protocol 1.
-
Immediately after preparation (Time 0), dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase as the diluent.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of this compound at Time 0 will serve as the 100% reference.
-
Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stored stock solution.
-
Prepare a diluted sample for HPLC analysis in the same manner as for the Time 0 sample.
-
Inject the sample and record the chromatogram.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at Time 0.
-
Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing and handling 8-HQ stock solutions.
References
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background fluorescence in 8-hydroxyquinoline imaging experiments
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
This compound (8-HQ), also known as oxine, is a weakly fluorescent organic compound that acts as a chelating agent, meaning it can bind to metal ions.[1][2] Upon binding to specific metal ions, such as zinc (Zn²⁺), aluminum (Al³⁺), or magnesium (Mg²⁺), its fluorescence emission significantly increases.[1][3][4][5][6] This "turn-on" fluorescence property makes 8-HQ and its derivatives valuable probes for imaging and quantifying intracellular metal ions.[1][6]
Q2: What are the primary sources of high background fluorescence in my 8-HQ imaging experiments?
High background fluorescence can originate from several sources, broadly categorized as sample-related and experimental procedure-related.[7][8]
-
Sample-Related (Autofluorescence): Many biological specimens naturally fluoresce, a phenomenon known as autofluorescence. Common endogenous fluorophores include collagen, elastin, NADH, and lipofuscin.[9][10] This is particularly prominent in the blue and green spectral regions.[11]
-
Reagent-Related:
-
Excess/Unbound 8-HQ: Residual this compound that has not been washed away can contribute to background signal.
-
Non-Specific Binding: 8-HQ may bind non-specifically to cellular components other than the target metal ions.[12][13]
-
Contaminated Reagents: Buffers, media, or other solutions may be contaminated with fluorescent impurities.[12] Phenol red and fetal bovine serum (FBS) in cell culture media are known sources of background fluorescence.[9]
-
-
Instrument-Related: Improper microscope settings, such as excessive laser power or incorrect filter selection, can increase background noise.[7][14] The immersion oil and glass slides/coverslips can also be a source of autofluorescence.[15]
Q3: How can I determine if the background I'm seeing is from my sample (autofluorescence) or from my staining protocol?
To distinguish between autofluorescence and background from your staining protocol, you should prepare control samples.[9][16] An essential control is an unstained sample that has gone through all the same processing steps (e.g., fixation, permeabilization) but without the addition of this compound.[11][16] By imaging this unstained sample using the same settings as your experimental samples, you can visualize the level of endogenous autofluorescence.[17] If this unstained sample shows high background, autofluorescence is a likely culprit. If the unstained sample is dark but your stained sample has high background, the issue is likely with your staining protocol (e.g., excess probe, insufficient washing).
Troubleshooting Guides
Issue 1: High Autofluorescence in the Sample
If you have determined that the primary source of your background is autofluorescence from your biological sample, consider the following solutions.
Solutions:
| Strategy | Principle | Key Considerations |
| Photobleaching | Exposing the sample to light before staining can destroy endogenous fluorophores, reducing their emission.[18][19] | This method requires careful optimization to avoid damaging the sample or affecting the subsequent 8-HQ staining.[18][20] |
| Spectral Unmixing | This computational technique separates the emission spectra of the specific 8-HQ signal from the broad emission spectrum of autofluorescence.[21][22][23] | Requires a multispectral imaging system and appropriate software. The spectral signatures of both the 8-HQ complex and the autofluorescence need to be determined.[21][24] |
| Use of Quenching Agents | Chemical agents like Sudan Black B or commercially available reagents (e.g., TrueVIEW®) can reduce autofluorescence.[10][25] | These agents should be tested for compatibility with 8-HQ and your sample type, as some may also quench the specific signal.[19] |
| Wavelength Selection | Shifting to longer excitation and emission wavelengths (red or far-red) can often reduce autofluorescence, as it is typically more intense in the blue-green region of the spectrum.[10][16] | This may require using a derivative of 8-HQ that fluoresces at longer wavelengths. |
| Change Fixation Method | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[9][26] Using alcohol-based fixatives (e.g., ice-cold methanol or ethanol) or reducing the concentration and incubation time of aldehyde fixatives can help.[9] | Ensure the chosen fixation method is compatible with preserving the localization of the target metal ions. |
Issue 2: High Background from Staining Protocol
If your unstained controls are clean, but your stained samples have high background, the problem likely lies within your experimental procedure.
Solutions:
| Strategy | Principle | Key Considerations |
| Optimize 8-HQ Concentration | Using too high a concentration of this compound can lead to increased non-specific binding and higher background.[11][12][13] | Perform a titration experiment to determine the lowest effective concentration of 8-HQ that provides a good signal-to-noise ratio.[7] |
| Thorough Washing | Insufficient washing after staining will leave unbound 8-HQ in the sample, contributing to background fluorescence.[7][12] | Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation with 8-HQ.[1] |
| Use High-Purity Reagents | Low-quality or contaminated reagents can introduce fluorescent impurities. | Use fresh, high-purity solvents and buffers. For live-cell imaging, consider using a phenol red-free and serum-free imaging medium.[9] |
| Blocking | While more common in immunofluorescence, a blocking step with an agent like bovine serum albumin (BSA) might help reduce non-specific binding of 8-HQ in some cases. | This needs to be empirically tested for your specific application. |
Issue 3: High Background Due to Imaging Parameters
Even with a perfectly prepared sample, suboptimal imaging settings can result in a poor signal-to-noise ratio.
Solutions:
| Strategy | Principle | Key Considerations |
| Optimize Exposure Time and Gain | Excessive exposure times or high gain settings can amplify background noise along with your signal.[14] | Use a histogram to adjust exposure to a level that captures the specific signal without saturating the detector or excessively amplifying the background.[14] |
| Use Appropriate Filters | Ensure that the excitation and emission filters on the microscope are correctly matched to the spectral properties of the this compound-metal complex you are imaging.[1] | Mismatched filters can lead to bleed-through from other fluorescent sources. |
| Reduce Excitation Light Intensity | High-intensity illumination can increase background fluorescence and lead to photobleaching of your specific signal.[20] | Use neutral density filters to reduce the excitation intensity to the lowest level that still provides a detectable signal.[20] |
| Check Imaging Dish/Slide | Plastic-bottom dishes used for cell culture can be highly fluorescent.[7] | For high-resolution imaging, use glass-bottom dishes or coverslips.[7] |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with this compound
This protocol provides a general guideline for staining adherent mammalian cells with this compound to visualize intracellular metal ions. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (phenol red-free for imaging)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.[1]
-
-
Cell Staining:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with warm PBS to remove excess probe.[1]
-
-
Imaging:
-
Add phenol red-free imaging medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. The excitation and emission maxima of this compound-metal complexes can vary, but a common starting point is excitation around 360-400 nm and emission detection around 480-550 nm.[1]
-
Protocol 2: Photobleaching to Reduce Autofluorescence
This protocol describes a method for reducing autofluorescence in fixed samples using a broad-spectrum light source before staining.[18]
Materials:
-
Fixed cell or tissue samples on slides
-
White phosphor light-emitting diode (LED) array or a similar broad-spectrum light source
-
PBS
Procedure:
-
Sample Preparation: Prepare your samples as usual (e.g., fixation, permeabilization) up to the point of adding the fluorescent probe.
-
Photobleaching Setup: Place the sample slides in a humidified chamber containing PBS to prevent them from drying out. Position the LED light source directly above the samples.
-
Exposure: Expose the samples to the light source for a designated period. A starting point of 48 hours can be effective for tissue sections, but the optimal time will depend on the intensity of your light source and the level of autofluorescence in your sample.[18]
-
Staining: After photobleaching, proceed with your standard this compound staining protocol.
-
Optimization: It is crucial to determine the optimal photobleaching time. Insufficient time will not adequately reduce autofluorescence, while excessive time could potentially damage the sample. Compare a photobleached, unstained sample to a non-photobleached, unstained sample to assess the reduction in background.[18]
Visualizations
Caption: Troubleshooting workflow for identifying the source of high background fluorescence.
Caption: Experimental workflow for staining cultured cells with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Origin of ultraweak fluorescence of this compound in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. This compound derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. biotium.com [biotium.com]
- 12. sinobiological.com [sinobiological.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. precipoint.com [precipoint.com]
- 15. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. bio-rad.com [bio-rad.com]
- 24. beckman.com [beckman.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. docs.research.missouri.edu [docs.research.missouri.edu]
Technical Support Center: Addressing 8-Hydroxyquinoline Interference in Biological Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 8-hydroxyquinoline in their biological sample analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my biological assays?
This compound (8-HQ) is a versatile organic compound widely used in various applications, including as a chelating agent, antiseptic, and fungicide.[1] Its primary mode of interference in biological assays stems from its potent ability to chelate metal ions.[2][3] Many enzymes and biological processes are dependent on metal cofactors (e.g., Mg²⁺, Zn²⁺, Fe³⁺). By sequestering these essential ions, this compound can inhibit enzymatic reactions, disrupt protein structures, and interfere with signaling pathways, leading to inaccurate or false-positive/negative results.[4]
Q2: My immunoassay results are inconsistent when this compound is present in the sample. What could be the cause?
Interference in immunoassays by substances like this compound can be complex.[5] Besides the chelation of metal ions that might be crucial for the stability or activity of antibodies or enzymes used in the assay (e.g., in ELISA), this compound could also interfere through non-specific binding to assay components or by affecting the sample matrix.[6] Such interferences can lead to either falsely elevated or decreased signals.[7]
Q3: I am using a mass spectrometry-based method (LC-MS/MS). Can this compound still cause interference?
Yes, this compound can interfere with LC-MS/MS analysis. Its presence can lead to:
-
Ion Suppression or Enhancement: Co-elution of this compound with the analyte of interest can affect the ionization efficiency in the mass spectrometer's source, leading to a suppressed or enhanced signal and inaccurate quantification.
-
Peak Distortion: The chelating properties of this compound can cause interactions with metal components in the HPLC system, such as the column frit or even trace metals on the silica support of the column, leading to poor peak shape and retention time shifts.[8][9]
-
Formation of Adducts: this compound can form adducts with analytes or other molecules in the sample, complicating the mass spectrum and potentially leading to misidentification or inaccurate quantification.
Q4: Are there any quick methods to check if this compound is the source of interference?
A simple troubleshooting step is to perform a spike-and-recovery experiment. Analyze a blank matrix (e.g., clean serum or buffer) with and without a known concentration of your analyte. Then, repeat the analysis with the addition of this compound. A significant difference in the analyte's recovery in the presence of this compound suggests it is a source of interference. Another approach is to perform serial dilutions of the sample; if the interference is concentration-dependent, you may observe a non-linear response.[7]
Troubleshooting Guides
Issue 1: Inaccurate results in enzyme-based assays.
Possible Cause: Chelation of essential metal cofactors by this compound.[4]
Troubleshooting Steps:
-
Identify Metal Cofactor Dependency: Consult the literature or assay protocol to determine if the enzyme in your assay requires a metal cofactor for its activity.
-
Removal of this compound: Prior to the assay, remove this compound from the sample using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). See the protocols below for detailed methodologies.
-
Use of a Masking Agent (with caution): In some specific cases, a high concentration of a non-interfering chelating agent with a lower affinity for the target metal ion than the enzyme, but a higher affinity than this compound, could theoretically be used. However, this approach is complex and requires significant optimization.
Issue 2: Poor peak shape and inconsistent retention times in LC-MS analysis.
Possible Cause: Interaction of this compound with the analytical column or other metal components of the HPLC system.[8]
Troubleshooting Steps:
-
Sample Pre-treatment: Implement a robust sample clean-up procedure using LLE or SPE to remove this compound before injection.
-
Optimize Chromatographic Conditions:
-
Mobile Phase Additives: The use of a small amount of a chelating agent like EDTA in the mobile phase can sometimes help to passivate active sites in the system, but this should be done with caution as it can affect the analyte of interest and the mass spectrometer.
-
Column Selection: Consider using a column with a stationary phase that has a lower susceptibility to metal interactions, such as a polymer-based or end-capped silica column.
-
-
System Passivation: If contamination is suspected, flushing the HPLC system with a chelating agent solution (followed by a thorough wash with a clean mobile phase) may help to remove metal contaminants.
Issue 3: Suspected interference in immunoassays.
Possible Cause: Non-specific binding or matrix effects caused by this compound.[6]
Troubleshooting Steps:
-
Sample Dilution: Perform a serial dilution of the sample. If the results are not linear upon correction for the dilution factor, interference is likely.[7]
-
Sample Clean-up: Use LLE or SPE to remove this compound from the sample matrix.
-
Use of Heterophile Antibody Blocking Agents: Although not specific to this compound, if the interference mechanism is suspected to involve non-specific antibody binding, the use of commercially available blocking agents can be tested.[7]
Data Presentation: Comparison of Removal Techniques
The following tables summarize the typical recovery rates for the removal of various compounds from biological matrices using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While specific data for this compound is limited, these values for other analytes provide a general indication of the expected efficiency of these techniques.
Table 1: Liquid-Liquid Extraction (LLE) Recovery Rates
| Analyte Class | Biological Matrix | Extraction Solvent | Typical Recovery Rate (%) | Reference(s) |
| Various Drugs | Human Plasma | Ethyl Acetate | >70% | [10] |
| Fexofenadine | Serum | Dichloromethane:Ethyl Acetate:Diethyl Ether | 33-42% | [11] |
| Antipsychotics | Human Blood | Various | Variable, often lower than SPE | [12] |
| Volatile Compounds | Rose Water | Dichloromethane | >95% | [13] |
Table 2: Solid-Phase Extraction (SPE) Recovery Rates
| Analyte Class | Biological Matrix | Sorbent Type | Typical Recovery Rate (%) | Reference(s) |
| Phenolic Metabolites | Human Plasma | Polymeric | 89% | [14] |
| Various Drugs | Human Plasma | Polymeric | 77.0 - 119.4% | [4] |
| Antipsychotics | Human Blood | Mixed-Mode | Generally higher than LLE | [12] |
| Breast Cancer Drugs | Patient Plasma | C8 | ≥92.3% | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Removal
Objective: To partition this compound from an aqueous biological sample into an immiscible organic solvent.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with downstream analysis)
Procedure:
-
Sample pH Adjustment: Adjust the pH of the biological sample to approximately 8.0 to ensure this compound is in its neutral, more organic-soluble form.
-
Solvent Addition: Add an equal volume of ethyl acetate to the sample in a centrifuge tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the this compound.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of a solvent that is compatible with your analytical method. The aqueous layer (bottom layer) should now have a reduced concentration of this compound and can be used for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
Objective: To retain this compound on a solid sorbent while the analyte of interest passes through or is selectively eluted.
Materials:
-
Biological sample (e.g., serum, plasma)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (if 8-HQ is to be eluted and discarded, e.g., methanol with 2% formic acid)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated biological sample onto the cartridge. The flow rate should be slow and controlled (e.g., 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away any unretained interfering substances.
-
Analyte Collection/8-HQ Elution:
-
If the analyte of interest does not bind to the sorbent: The analyte will be in the flow-through from the sample loading and wash steps. This fraction can be collected for analysis.
-
If the analyte binds but this compound binds more strongly: A selective elution using a specific solvent might be possible to elute the analyte while leaving the this compound on the cartridge. This requires method development.
-
If both bind: Elute both with a strong solvent (e.g., methanol with acid) and then use chromatographic separation in the subsequent analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for removing this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound removal.
References
- 1. scispace.com [scispace.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. [PDF] of Chemistry this compound and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound–chloroform single drop microextraction and electrothermal vaporization ICP-MS for the fractionation of aluminium in natural waters and drinks - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. myadlm.org [myadlm.org]
- 8. sielc.com [sielc.com]
- 9. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]
- 10. [PDF] A Comprehensive Comparison of Solid Phase Extraction ( SPE ) vs . Solid Liquid Extraction ( SLE ) vs . Liquid Liquid Extraction ( LLE ) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: 8-Hydroxyquinoline-Based Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-hydroxyquinoline (8-HQ) and its derivatives in enzyme inhibition assays. The unique properties of this class of compounds present specific challenges that are addressed below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme inhibition by this compound and its derivatives?
A1: The predominant mechanism of action for this compound and its derivatives is metal chelation.[1][2][3][4] These compounds can bind to metal ions that are essential for the catalytic activity of metalloenzymes, thereby inhibiting their function.[5][6] The core structure of 8-HQ features nitrogen and oxygen atoms positioned to form a stable complex with various metal ions.[5]
Q2: My this compound derivative is precipitating in the aqueous assay buffer. What can I do?
A2: this compound has limited solubility in water but is soluble in organic solvents like DMSO and ethanol.[7][8] Precipitation is a common issue.[5] Consider the following solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells but kept to a minimum (typically <1%) to avoid affecting enzyme activity. Always include a vehicle control with the same DMSO concentration.[9]
-
Adjust Buffer pH: The solubility of 8-HQ can be pH-dependent.[7] You may test a range of buffer pH values to improve compound solubility, ensuring the chosen pH is within the optimal range for your enzyme's activity.[10][11]
-
Use Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents can be included in the assay buffer, but their compatibility with the target enzyme must be validated.[10]
Q3: I am observing high background absorbance/fluorescence in my assay. Could the this compound compound be the cause?
A3: Yes, this is a known issue. This compound derivatives can interfere with optical measurements.
-
Autofluorescence: These compounds can be autofluorescent, which can interfere with fluorescence-based assays.[12][13] It is crucial to measure the fluorescence of the compound alone at the assay concentration to quantify its contribution to the signal.
-
Spectrophotometric Interference: 8-HQ and its metal complexes absorb light and can interfere with colorimetric assays.[14] For instance, the zinc-8-HQ complex has a maximum absorption at 384 nm.[14] Always run controls containing the inhibitor without the enzyme or substrate to measure background absorbance.
Q4: My results show inhibition, but I'm not sure if it's specific to my target enzyme. How can I confirm this?
A4: Due to their metal-chelating properties, 8-HQs can inhibit various metalloenzymes non-selectively.[5] To verify specific inhibition, consider the following:
-
Orthogonal Assays: Confirm your initial findings using a different assay format that relies on a distinct detection method, such as mass spectrometry, which is less prone to optical interference.[12][13]
-
Counterscreening: If your assay uses coupled enzymes, test your 8-HQ derivative against these enzymes individually to rule out off-target inhibition.[12][13]
-
Metal Rescue Experiments: For suspected metalloenzyme inhibition, you can perform an experiment where you add an excess of the specific metal cofactor (e.g., Zn²⁺, Fe²⁺) to the assay. If the inhibition is reversed, it strongly suggests a chelation-based mechanism. Note that high metal concentrations can also affect the assay, so proper controls are essential.[13]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based enzyme inhibition assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicates | Compound Precipitation: Inconsistent solubility of the 8-HQ derivative across wells. | Visually inspect the plate for precipitation. Prepare fresh compound dilutions and ensure thorough mixing before adding to the assay plate. Consider solubility optimization as described in the FAQs.[5][7] |
| Pipetting Errors: Inaccurate dispensing of small volumes of concentrated stock solutions. | Prepare a master mix for reagents whenever possible. Use calibrated pipettes and ensure they are functioning correctly.[15] | |
| No Inhibition Observed | Compound Instability/Degradation: The 8-HQ derivative may not be stable under the assay conditions (e.g., pH, light exposure). | Prepare fresh solutions of the compound for each experiment. Store stock solutions appropriately, protected from light if necessary. |
| Incorrect Enzyme/Substrate Concentration: Assay may not be sensitive enough if concentrations are not optimal. | Ensure the assay is performed under conditions where the enzyme is sensitive to inhibition (e.g., substrate concentration at or below the Km). Re-validate your assay parameters.[16] | |
| Inconsistent IC₅₀ Values | Chelation of Trace Metals: The chelating properties of 8-HQ can be affected by trace metal contaminants in buffers or on labware.[17] | Use high-purity water and reagents. Consider treating buffers with a chelating resin (e.g., Chelex) to remove trace metals. |
| Assay Conditions: Slight variations in incubation time, temperature, or reagent concentrations between experiments. | Strictly adhere to the validated protocol. Ensure consistent incubation times and temperatures.[15] | |
| Time-Dependent Inhibition | Slow Binding Kinetics: The inhibitor may bind slowly to the enzyme. | Measure enzyme activity at different pre-incubation times with the inhibitor to determine if inhibition increases over time. |
| Redox Cycling/Reactive Species: Some quinoline derivatives can generate reactive oxygen species, leading to time-dependent enzyme inactivation. | Include antioxidants like DTT in the buffer (if compatible with the enzyme) to see if it mitigates the effect. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay using a Spectrophotometric Method
This protocol provides a general workflow for determining the IC₅₀ value of an this compound derivative.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the pH is optimal for both enzyme activity and compound solubility.[11][18]
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of the substrate in the assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 8-HQ derivative in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add assay buffer to each well.
-
Add the enzyme solution to all wells except the "inhibitor background" controls. Mix gently.
-
Pre-incubate the plate for 15-30 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes.
-
-
Controls to Include:
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Background): Substrate + Buffer + DMSO (no enzyme).
-
Inhibitor Background Control: Inhibitor + Substrate + Buffer (no enzyme) for each concentration to check for spectrophotometric interference.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the corresponding inhibitor background control from the rates of the inhibitor wells.
-
Normalize the data: % Inhibition = [1 - (V₀ with inhibitor / V₀ of 100% Activity Control)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Developing Metal-binding Isosteres of this compound as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Assay Optimization & Validation Services-Creative Enzymes [creative-enzymes.com]
- 17. sielc.com [sielc.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Cell Permeability of 8-Hydroxyquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for enhancing the cell permeability of 8-hydroxyquinoline derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the cell permeability of this compound derivatives?
A1: The cell permeability of this compound derivatives is primarily influenced by a combination of physicochemical properties and interactions with cellular transport systems. Key limiting factors include:
-
Low Lipophilicity: While a certain degree of lipophilicity is necessary to cross the lipid bilayer of the cell membrane, either excessively high or low lipophilicity can hinder permeability.
-
High Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups, can impede passive diffusion across the cell membrane.
-
P-glycoprotein (P-gp) Efflux: Some this compound derivatives are recognized as substrates by efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of the cell, reducing their intracellular concentration.[1]
-
Ionization State (pH Dependence): As ionizable compounds, the charge of this compound derivatives can change with pH. The ionized form is generally less permeable than the neutral form.[2][3]
-
Metal Chelation: The ability of 8-hydroxyquinolines to chelate metal ions can alter their size, charge, and solubility, thereby affecting their membrane transport.[4][5][6]
Q2: How can I quickly assess the passive permeability of my this compound derivative?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro model that specifically measures passive diffusion.[7][8][9] It is a cost-effective initial screen to understand the intrinsic ability of your compound to cross a lipid membrane without the complexities of active transport.
Q3: My compound shows good passive permeability in the PAMPA assay but low accumulation in cells. What could be the reason?
A3: This discrepancy often points towards the involvement of active cellular processes. The most likely reason is that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[1] These transporters actively pump the compound out of the cell, leading to low intracellular accumulation despite good passive permeability. To confirm this, a bi-directional Caco-2 assay is recommended. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is a strong indicator of active efflux.[10]
Q4: What are the main strategies to enhance the cell permeability of a lead this compound derivative?
A4: Strategies to improve permeability can be broadly categorized into medicinal chemistry approaches and formulation-based strategies:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Modifying the this compound structure with a promoiety that is cleaved intracellularly can improve properties like lipophilicity and solubility, thereby enhancing permeability.[11][12][13][14]
-
Structural Modification: Altering substituents on the quinoline ring can modulate lipophilicity (LogP) and polar surface area (PSA) to find a better balance for permeability.
-
-
Formulation-Based Strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[15]
-
Nanoparticle Encapsulation: Encapsulating the derivative in nanoparticles can protect it from degradation and facilitate its transport across the cell membrane.[16]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the cell membrane.
-
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Run a PAMPA assay: This will confirm if the issue is primarily with passive diffusion. 2. Analyze Physicochemical Properties: Evaluate the compound's LogP, PSA, and molecular weight. Consider structure-activity relationship (SAR) studies to optimize these parameters. |
| Active Efflux | 1. Determine the Efflux Ratio: A bi-directional Caco-2 assay is essential. An efflux ratio > 2 suggests active efflux. 2. Use P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value confirms P-gp mediated efflux.[17] |
| Poor Aqueous Solubility in Assay Buffer | 1. Visually Inspect: Check for precipitation of the compound in the donor well. 2. Modify Formulation: Consider using co-solvents (e.g., a small percentage of DMSO) or formulating with cyclodextrins to improve solubility.[18] |
| Compound Instability | 1. Assess Stability: Analyze the concentration of the compound in the donor well at the beginning and end of the experiment to check for degradation. 2. Adjust Assay Conditions: If instability is observed, consider shortening the incubation time or using a more stable buffer. |
| Non-specific Binding | 1. Calculate Recovery: Determine the percentage of the compound recovered from both the donor and acceptor wells. Low recovery may indicate binding to the plate. 2. Add Protein: Including a low concentration of Bovine Serum Albumin (BSA) in the acceptor buffer can sometimes reduce non-specific binding. |
Issue 2: High Variability in Permeability Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Caco-2 Monolayer Integrity | 1. Monitor TEER Values: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment.[19] 2. Use a Paracellular Marker: Include a low permeability marker (e.g., Lucifer Yellow) in your assay to check for monolayer tightness. |
| Inconsistent Dosing Solution Preparation | 1. Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved in the dosing solution before adding it to the assay plate. 2. Use Fresh Solutions: Prepare fresh dosing solutions for each experiment to avoid issues with compound degradation or precipitation over time. |
| Analytical Method Variability | 1. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix. 2. Use Internal Standards: Incorporate an internal standard in your analytical runs to account for variations in sample processing and instrument response. |
Data Presentation: Permeability of this compound Derivatives
The following table summarizes available quantitative data on the permeability of selected this compound derivatives from Parallel Artificial Membrane Permeability Assays (PAMPA).
| Compound | Derivative Type | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification | Reference |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | PAMPA-BBB | 5.20 ± 0.33 | High | (Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI) |
| Compound A | Clioquinol-Roflumilast Hybrid | PAMPA-BBB | 16.41 ± 0.44 | High | (Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI) |
| Compound B | Clioquinol-Rolipram Hybrid | PAMPA-BBB | > 4.7 | High | (Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI) |
| Propranolol | Control | Caco-2 | >10 | High | (Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues - ResearchGate) |
| Atenolol | Control | Caco-2 | <1 | Low | (Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues - ResearchGate) |
Note: Permeability classification can vary depending on the specific assay and internal standards used. Generally, for Caco-2 assays, Papp > 10 x 10⁻⁶ cm/s is considered high, and Papp < 1 x 10⁻⁶ cm/s is considered low.[11] For PAMPA-BBB, Pe > 4.0 x 10⁻⁶ cm/s is often classified as high permeability to the central nervous system.[18]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of this compound derivatives.
-
Prepare the Phospholipid Membrane:
-
Prepare a solution of a phospholipid (e.g., 10% lecithin in dodecane) in a volatile organic solvent.
-
Carefully coat the filter of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate completely.
-
-
Prepare Solutions:
-
Dissolve the this compound derivative in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. The final DMSO concentration should typically be kept below 1%.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Assemble the Assay Plate:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Pe):
-
The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Caco-2 Permeability Assay Protocol
This protocol outlines a general procedure for assessing both passive and active transport of this compound derivatives.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers before the experiment to ensure their integrity. Values should be above a pre-determined threshold (e.g., >300 Ω·cm²).[19]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing the this compound derivative to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Visualizations
References
- 1. Interaction of drugs of abuse and maintenance treatments with human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Developing dual-responsive quinolinium prodrugs of this compound by harnessing the dual chelating sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. upm-inc.com [upm-inc.com]
- 17. Drug-drug interactions affected by the transporter protein, P-glycoprotein (ABCB1, MDR1) I. Preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize 8-Hydroxyquinoline Phototoxicity in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-hydroxyquinoline (8-HQ) and its derivatives in live-cell imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate phototoxicity and acquire high-quality, reliable data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-HQ) phototoxicity and why is it a concern in live-cell imaging?
A1: this compound phototoxicity refers to the light-induced damage to living cells in the presence of 8-HQ and its derivatives. During fluorescence microscopy, the excitation light can interact with the 8-HQ molecule, leading to the generation of reactive oxygen species (ROS). These ROS, such as singlet oxygen and superoxide radicals, can cause significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to altered cellular physiology, apoptosis, or necrosis. In the context of live-cell imaging, phototoxicity can introduce experimental artifacts, compromise cell health, and affect the biological relevance of the data.
Q2: What is the underlying mechanism of 8-HQ's fluorescence and how does it relate to phototoxicity?
A2: this compound itself is weakly fluorescent in aqueous environments due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule. This process provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence. When 8-HQ chelates with metal ions (e.g., Zn²⁺, Mg²⁺), the ESIPT process is inhibited, leading to a significant increase in fluorescence intensity.[1][2] This "turn-on" fluorescence is the basis for its use as an ion indicator.[3][4][5][6] The generation of ROS, and thus phototoxicity, is a potential side effect of the excited state of the fluorophore, a common issue with many fluorescent probes.
Q3: How can I recognize the signs of phototoxicity in my live-cell imaging experiments with 8-HQ?
A3: Signs of phototoxicity can range from subtle to severe. Common indicators include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, formation of vacuoles, or detachment from the substrate.
-
Functional Impairment: Inhibition of cell motility, altered cell division, or changes in intracellular dynamics (e.g., mitochondrial movement).
-
Apoptosis or Necrosis: Nuclear condensation, DNA fragmentation, or loss of membrane integrity.
-
Fluorescence Artifacts: Unexplained changes in fluorescence intensity or localization of the 8-HQ probe that are not related to the biological process being studied.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with 8-HQ and its derivatives.
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | Titrate the 8-HQ derivative concentration to find the optimal balance between signal and potential toxicity. A typical starting range is 1-10 µM.[2] |
| Incorrect Excitation/Emission Wavelengths | Verify the optimal excitation and emission wavelengths for your specific 8-HQ derivative, especially when chelated to the target ion. These can vary depending on the derivative and the ion.[7][8][9] |
| Low Target Ion Concentration | Ensure the intracellular concentration of the target ion is sufficient for detection. Consider using positive controls or cell lines with known ion concentrations. |
| pH of Imaging Medium | The fluorescence of 8-HQ complexes can be pH-sensitive.[7] Use a buffered imaging medium within the physiological pH range (e.g., HEPES-buffered medium). |
| Photobleaching | The fluorescence signal is rapidly fading during imaging. See Issue 3 for mitigation strategies. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Unbound Probe | Use the lowest effective concentration of the 8-HQ probe.[7] Thoroughly wash cells with fresh, pre-warmed imaging medium after loading to remove excess probe.[2] |
| Autofluorescence | Image a control sample of unstained cells using the same imaging settings to assess the level of cellular autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your system supports it. |
| Contaminated Reagents | Ensure all solutions and media are freshly prepared and filtered to remove fluorescent impurities. |
Issue 3: Suspected Phototoxicity and/or Photobleaching
Possible Causes & Solutions:
| Strategy | Implementation Steps |
| Minimize Excitation Light Exposure | * Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7] * Decrease Exposure Time: Use the shortest possible exposure time for your detector.[7] * Time-lapse Imaging: Increase the interval between image acquisitions to allow cells to recover. |
| Optimize Wavelength | If possible, use an 8-HQ derivative that is excited by a longer wavelength, as this is generally less damaging to cells. |
| Use Antioxidants | Supplement the imaging medium with antioxidants to scavenge ROS. Test the efficacy and potential toxicity of the antioxidant on your specific cell line. |
| Maintain a Healthy Imaging Environment | Use a live-cell imaging solution or a complete cell culture medium buffered with HEPES to maintain physiological conditions (pH, osmolarity, and temperature). |
| Incorporate Anti-fade Reagents | For some applications, commercially available anti-fade reagents can be added to the imaging medium to reduce photobleaching.[7] |
Quantitative Data Summary
The following table summarizes key parameters and considerations for minimizing 8-HQ phototoxicity. Note that specific values can vary significantly based on the 8-HQ derivative, cell type, and imaging system.
| Parameter | Recommended Range/Action | Rationale |
| Probe Concentration | 1 - 10 µM (optimize for your assay) | Minimizes probe-induced toxicity and background signal.[2] |
| Excitation Wavelength | Use the longest possible wavelength that efficiently excites the probe-ion complex. | Longer wavelengths are generally less phototoxic. |
| Excitation Intensity | Use the lowest intensity that provides a sufficient signal-to-noise ratio. | Reduces the rate of ROS generation and photobleaching.[7] |
| Exposure Time | Keep as short as possible. | Minimizes the total light dose delivered to the cells.[7] |
| Antioxidant (e.g., Trolox) | 100 - 500 µM (optimize for your cell type) | Scavenges ROS to reduce cellular damage. |
| Imaging Medium | Phenol red-free, HEPES-buffered medium | Maintains physiological pH and reduces background fluorescence. |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells with this compound Derivatives
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy to the desired confluency.
-
Staining Solution Preparation: Prepare a 1 mM stock solution of the 8-HQ derivative in DMSO. Dilute the stock solution in a phenol red-free, HEPES-buffered imaging medium to a final working concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium and wash the cells twice with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.[2]
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for your 8-HQ derivative.
Protocol 2: Assessing 8-HQ Phototoxicity using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Include wells for control groups (no probe, no light; probe, no light; no probe, light).
-
Probe Loading: Load the cells with the desired concentration of the 8-HQ derivative as described in Protocol 1.
-
Illumination: Expose the "no probe, light" and the experimental wells to the same illumination conditions (wavelength, intensity, duration) that will be used for your imaging experiment.
-
Incubation: Incubate the plate for a period that is relevant to your long-term imaging experiment (e.g., 4, 12, or 24 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[10][11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Compare the viability of the experimental group to the control groups to determine the level of phototoxicity.
Protocol 3: Measuring ROS Generation with a Fluorescent ROS Indicator
-
Cell Preparation and Probe Loading: Prepare and load cells with your 8-HQ derivative as described in Protocol 1.
-
ROS Indicator Loading: After loading with the 8-HQ probe, incubate the cells with a cell-permeable ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Illumination: Expose the cells to the excitation light for your 8-HQ derivative for a defined period.
-
Fluorescence Measurement: Immediately after illumination, measure the fluorescence intensity of the oxidized ROS indicator using the appropriate excitation and emission wavelengths. An increase in fluorescence indicates ROS production.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]
- 4. This compound derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Hydroxyquinoline Metal Chelation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the pH conditions for 8-hydroxyquinoline (8-HQ) metal chelation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind pH optimization for this compound metal chelation?
A1: The chelation of metal ions by this compound is highly dependent on pH. 8-HQ is a weak acid that can exist in a protonated, neutral, or deprotonated state. For chelation to occur, the hydroxyl group at the 8-position must be deprotonated to form the 8-hydroxyquinolinate anion, which then acts as a bidentate ligand, coordinating with the metal ion through both the nitrogen and the oxygen atoms.[1][2] At low pH, the quinoline nitrogen is protonated, and the hydroxyl group remains protonated, preventing chelation. As the pH increases, the hydroxyl group deprotonates, making the ligand available for metal binding. However, at very high pH, metal ions may precipitate as hydroxides, which competes with the chelation process. Therefore, an optimal pH range exists for each metal ion where the formation of the 8-HQ metal complex is maximized.
Q2: Why is my 8-HQ metal complex precipitating out of solution unexpectedly?
A2: Unexpected precipitation can occur for several reasons related to pH. If the pH is too high, the metal ion may be precipitating as a metal hydroxide. Conversely, for some metals like Cu(II), the 8-HQ complex itself can precipitate, especially when the concentrations of the metal and ligand are high. For instance, the Cu(II)-8HQ complex has been observed to precipitate at a pH of around 5.5.[3] It is also possible that the 8-HQ ligand itself precipitates if the solution is saturated and the pH is near its isoelectric point.
Q3: I am not observing any chelation or the reaction yield is very low. What could be the cause?
A3: A lack of chelation or low yield is often due to suboptimal pH. If the pH is too low, the this compound will be in its protonated form, and the equilibrium will not favor the formation of the metal complex. The efficacy of chelation can be significantly reduced at lower pH values.[4][5] For example, the effectiveness of one 8-HQ derivative was reduced 8-fold when the pH was lowered from 9.2 to 5.5.[4] Ensure your experimental pH is within the optimal range for the specific metal you are working with.
Q4: Does the optimal pH for chelation vary for different metal ions?
A4: Yes, the optimal pH for this compound chelation is highly dependent on the specific metal ion. Different metals have different stability constants with 8-HQ and form hydroxides at different pH values.[6] For example, the optimal pH for the synthesis of Alq3 is around 7.14, while for Znq2 it is 8.[7] It is crucial to consult the literature for the specific metal of interest or to determine the optimal pH experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no complex formation | pH is too low, preventing deprotonation of 8-HQ. | Gradually increase the pH of the reaction mixture and monitor complex formation (e.g., by UV-Vis spectrophotometry). |
| Precipitate formation | pH is too high, causing metal hydroxide precipitation, or the complex itself is insoluble at the working pH. | Lower the pH to see if the precipitate dissolves. If it is the complex itself, consider using a different solvent system or lower concentrations of reactants. For Cu(II) complexes, be aware of potential precipitation around pH 5.5.[3] |
| Inconsistent results | The pH of the solution is not well-controlled or buffered. | Use a suitable buffer system to maintain a constant pH throughout the experiment. Ensure the buffer does not interfere with the chelation reaction. |
| Fluorescence quenching or unexpected changes | The pH is affecting the protonation state of the 8-HQ ligand, which influences its fluorescence properties.[2][8] | Characterize the fluorescence of both the free ligand and the complex at different pH values to understand their behavior. The deprotonated form of 8-HQ is typically more fluorescent.[8] |
Quantitative Data: Optimal pH for 8-HQ Metal Chelation
The optimal pH for the chelation of various metal ions with this compound and its derivatives can vary based on the specific ligand and reaction conditions. The following table summarizes some reported optimal pH values.
| Metal Ion | Ligand | Optimal pH | Notes |
| Al(III) | This compound | 7.14 | For synthesis of Alq3.[7] |
| Zn(II) | This compound | 8 | For synthesis of Znq2.[7] |
| Li(I) | This compound | 10 | For synthesis of Liq.[7] |
| Cr(III) | This compound | 5.5 | For cloud-point extraction.[7] |
| Co(II) | This compound | 7.3 | For complex synthesis.[3][9] |
| Ni(II) | This compound | 7.3 | For complex synthesis.[3][9] |
| Cu(II) | This compound | 5.6 | For complex synthesis.[3][9] |
| Various | Mixed-ligand Salen/8-HQ | 5-11 | General range for high stability of various metal complexes.[10] |
Experimental Protocols
Protocol for Determining the Optimal pH for Metal Chelation
This protocol outlines a general procedure using UV-Vis spectrophotometry to determine the optimal pH for the formation of an this compound-metal complex.
Materials:
-
This compound solution of known concentration.
-
Metal salt solution of known concentration.
-
A series of buffers covering a wide pH range (e.g., pH 3 to 11).
-
pH meter.
-
UV-Vis spectrophotometer.
-
Standard lab glassware.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution containing the metal ion and this compound at a pH where complex formation is known to occur (a good starting point is often near neutral pH).
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 300-500 nm) to determine the λmax of the metal-ligand complex.
-
-
pH Optimization:
-
Prepare a series of solutions, each containing the same concentration of the metal salt and this compound.
-
To each solution, add a different buffer to achieve a range of pH values (e.g., from pH 3 to 11 in increments of 1 pH unit).
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes).[3]
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of pH.
-
The pH at which the maximum absorbance is observed corresponds to the optimal pH for the chelation reaction under the tested conditions.
-
Visualizations
Caption: pH dependence of this compound metal chelation.
Caption: Workflow for determining optimal pH for chelation.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Metal Complexes with this compound: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of 8-Hydroxyquinoline: HPLC, UV-Vis Spectrophotometry, and Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of 8-hydroxyquinoline: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific analytical needs, supported by experimental data and detailed protocols.
Method Performance Comparison
The selection of an optimal analytical method hinges on a thorough understanding of the performance characteristics of each technique. The following tables summarize the key validation parameters for HPLC, UV-Vis Spectrophotometry, and Fluorescence Spectroscopy in the context of this compound analysis. It is important to note that some of the data presented is based on studies of this compound derivatives, providing a close approximation of the expected performance for the parent compound.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Performance for this compound and its Derivatives |
| Linearity Range | 0.05 - 50 µg/mL[1][2] |
| Limit of Detection (LOD) | 4.8 - 25 ng/mL[1][3] |
| Limit of Quantification (LOQ) | 1.40 - 50 ng/ml[3][4] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | 98.69 - 101.19%[5] |
| Selectivity | High (excellent separation from impurities and matrix components)[3] |
Table 2: UV-Visible Spectrophotometry
| Parameter | Typical Performance for this compound and its Derivatives |
| Linearity Range | 0.1 - 18 µg/mL[3] |
| Limit of Detection (LOD) | 0.381 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.156 µg/mL[3] |
| Precision (%RSD) | < 5%[3] |
| Accuracy (% Recovery) | 99%[6] |
| Selectivity | Low to Moderate (potential for interference from other absorbing species)[3] |
Table 3: Fluorescence Spectroscopy
| Parameter | Typical Performance for this compound and its Derivatives |
| Linearity Range | 400 - 900 ng/mL (for a derivative)[7] |
| Limit of Detection (LOD) | Sub-picomole levels attainable for metal complexes[8] |
| Limit of Quantification (LOQ) | Not explicitly found for this compound |
| Precision (%RSD) | Not explicitly found for this compound |
| Accuracy (% Recovery) | 100.21 ± 1.13% (for a derivative)[7] |
| Selectivity | High (inherently more selective than UV-Vis spectrophotometry) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. This section provides comprehensive methodologies for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and Fluorescence Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
Mobile Phase: Acetonitrile and water (30:70 v/v) with 0.1% phosphoric acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 250 nm[2]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
UV-Visible Spectrophotometry Method
This protocol outlines a method for the quantification of this compound by forming a complex with a metal ion.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Sulfuric acid solution (e.g., 1 x 10⁻⁴ M)[3]
-
Ethanol
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions containing 1-5 µg of this compound in 10 mL volumetric flasks.
-
-
Complex Formation and Measurement:
-
To each standard solution, add 0.6 mL of 1 x 10⁻⁴ M sulfuric acid.[3]
-
After 1 minute, add 1 mL of ethanol and dilute to the mark with deionized water.[3]
-
Allow the solutions to stand for 15 minutes.[3]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which is approximately 384 nm for the zinc-8-hydroxyquinoline chelate, against a reagent blank.[3]
-
-
Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solutions, ensuring the final concentration of this compound falls within the linear range of the assay.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Fluorescence Spectroscopy Method
This protocol provides a general procedure for the spectrofluorimetric determination of this compound. The native fluorescence of this compound can be utilized for its quantification.[7]
Instrumentation and Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound reference standard
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 µg/mL) in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 400-900 ng/mL).[7]
-
-
Spectrofluorimetric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 250 nm and the emission wavelength to 495 nm.[7]
-
Measure the fluorescence intensity of each standard solution.
-
-
Sample Preparation:
-
Prepare the sample solution in deionized water, ensuring the final concentration of this compound is within the established linear range.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample from its fluorescence intensity using the calibration curve.
-
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical relationship for selecting an appropriate analytical method.
References
- 1. HPLC Method for Analysis of this compound with Primesep 100 | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ESIPT-Active this compound-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Hydroxyquinoline and Clioquinol in Neurodegenerative Disease Models
A comprehensive guide for researchers and drug development professionals evaluating the therapeutic potential of 8-hydroxyquinoline and its derivative, clioquinol, in preclinical models of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, coupled with metal ion dyshomeostasis and oxidative stress. This compound (8-HQ) and its derivative, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have emerged as promising therapeutic candidates due to their ability to modulate these pathological processes. Both compounds are metal chelators, capable of binding and redistributing metal ions such as copper, zinc, and iron, which are implicated in protein aggregation and the generation of reactive oxygen species.[1][2] This guide provides a comparative analysis of the efficacy and mechanisms of this compound and clioquinol in various neurodegenerative models, supported by experimental data.
Comparative Efficacy in Neurodegenerative Disease Models
The therapeutic potential of this compound and clioquinol has been investigated in a range of in vitro and in vivo models of neurodegenerative diseases. Clioquinol, in particular, has been extensively studied and has shown significant promise in preclinical settings.
Alzheimer's Disease
In transgenic mouse models of Alzheimer's disease, clioquinol has demonstrated the ability to reduce the burden of amyloid-beta (Aβ) plaques, a key pathological feature of the disease.[3][4] Oral administration of clioquinol to TgCRND8 mice resulted in a significant reduction of Aβ plaque burden in both the cortex and hippocampus.[4] This was accompanied by an attenuation of astrogliosis and a reversal of working memory impairments.[4] Another study in a different transgenic mouse model reported a 49% decrease in brain Aβ deposition after nine weeks of clioquinol treatment.[3] The proposed mechanism involves the chelation of copper and zinc, which are known to promote Aβ aggregation.[3][5] While direct comparative studies with this compound are limited, various derivatives of this compound have been synthesized and shown to inhibit Aβ aggregation and possess neuroprotective properties in vitro.[6]
| Compound | Model | Key Findings | Reference |
| Clioquinol | TgCRND8 Mouse Model | Reduced Aβ plaque burden, attenuated astrogliosis, reversed working memory impairment. | [4] |
| Clioquinol | Transgenic AD Mouse Model | 49% decrease in brain Aβ deposition. | [3] |
| This compound Derivatives | In vitro | Inhibited self-induced Aβ1-42 aggregation, possessed antioxidant and neuroprotective properties. | [6] |
Parkinson's Disease
Clioquinol has also shown therapeutic benefits in animal models of Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced monkey model, clioquinol treatment remarkably improved both motor and non-motor deficits.[7][8] This was associated with a reduction of iron content and reactive oxygen species (ROS) levels in the substantia nigra, the brain region primarily affected in Parkinson's disease.[7] The neuroprotective effects of clioquinol in this model are thought to be mediated through the activation of the AKT/mTOR signaling pathway.[7][8] In a rat model of Parkinson's, clioquinol was found to restore the acidity of lysosomes, which is crucial for cellular waste clearance and is often impaired in the disease.[9] this compound and its derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cell culture models, suggesting a similar potential for neuroprotection in Parkinson's disease.[10]
| Compound | Model | Key Findings | Reference |
| Clioquinol | MPTP-induced Monkey Model | Improved motor and non-motor deficits, reduced iron and ROS in the substantia nigra. | [7][8] |
| Clioquinol | Rat Model with LRRK2 mutation | Restored lysosomal acidity and effective cellular recycling. | [9] |
| This compound Derivatives | 6-OHDA-induced SH-SY5Y cell model | Exhibited neuroprotective effects. | [10] |
Huntington's Disease
In the R6/2 transgenic mouse model of Huntington's disease, clioquinol treatment led to significant improvements in behavioral and pathological phenotypes.[11][12] These improvements included decreased accumulation of mutant huntingtin aggregates, reduced striatal atrophy, enhanced motor performance on the rotarod test, and an extended lifespan.[11][12] Furthermore, clioquinol treatment helped to normalize weight loss and blood glucose levels in these mice.[11][12] In vitro studies using PC12 cells expressing mutant huntingtin showed that clioquinol treatment reduced the accumulation of the mutant protein and decreased cell death.[11][12]
| Compound | Model | Key Findings | Reference |
| Clioquinol | R6/2 Transgenic Mouse Model | Decreased huntingtin aggregates, reduced striatal atrophy, improved motor function, extended lifespan. | [11][12] |
| Clioquinol | PC12 cells with mutant huntingtin | Reduced accumulation of mutant huntingtin and decreased cell death. | [11][12] |
Mechanisms of Action
The neuroprotective effects of this compound and clioquinol are attributed to their multifaceted mechanisms of action, primarily centered around their metal chelating properties.
Metal Chelation and Ionophore Activity
Both this compound and clioquinol are potent chelators of divalent metal ions, particularly copper, zinc, and iron.[1][5] This chelating ability is crucial in neurodegenerative diseases where the dyshomeostasis of these metals contributes to protein aggregation and oxidative stress. By binding to these metal ions, they can prevent their participation in pathological processes. Furthermore, these compounds can act as ionophores, transporting metal ions across cellular membranes.[13] This ionophore activity may help restore the normal intracellular distribution of essential metals.[2]
Modulation of Signaling Pathways
Clioquinol has been shown to modulate key intracellular signaling pathways involved in cell survival and death. In Parkinson's disease models, clioquinol activates the pro-survival AKT/mTOR pathway.[7][8] In models of Alzheimer's disease, the regulation of metal homeostasis by clioquinol can indirectly influence various signaling cascades affected by amyloid pathology. This compound derivatives have also been implicated in the regulation of pathways related to calcium homeostasis and apoptosis.[10]
Caption: Mechanism of Clioquinol in Neurodegeneration.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summarized methodologies for key experiments cited in this guide.
In Vivo Animal Studies
-
Transgenic Mouse Models: Alzheimer's disease models such as TgCRND8 and APP/PS1, and Huntington's disease models like R6/2 are commonly used.[4][12][14] These mice are genetically engineered to express human genes associated with the respective diseases.
-
MPTP-induced Primate Model of Parkinson's Disease: Monkeys are treated with MPTP to induce parkinsonian symptoms, providing a model that closely mimics the human condition.[7][8]
-
Drug Administration: Clioquinol is typically administered orally, mixed with the animals' food or water.[11][15]
-
Behavioral Assessments: A battery of tests is used to evaluate cognitive and motor functions. For example, the Morris water maze and Y-maze are used to assess learning and memory in Alzheimer's models, while the rotarod test is used to measure motor coordination in Huntington's and Parkinson's models.[4][11]
-
Histopathological Analysis: After the treatment period, brain tissues are collected and analyzed for pathological markers such as amyloid plaques, neurofibrillary tangles, and neuronal loss using techniques like immunohistochemistry and microscopy.[11][14]
Caption: General workflow for in vivo animal studies.
In Vitro Cell-Based Assays
-
Cell Lines: Neuronal cell lines such as SH-SY5Y and PC12 are commonly used.[10][11] These cells can be genetically modified to express disease-related proteins.
-
Toxicity Induction: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA) for Parkinson's models or by overexpressing mutant proteins like huntingtin.[10]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or clioquinol.
-
Viability Assays: Cell viability is assessed using methods like the MTT assay to determine the neuroprotective effects of the compounds.[16]
-
Protein Aggregation Assays: Techniques such as Western blotting and immunocytochemistry are used to measure the levels of aggregated proteins.[11]
-
Mechanism of Action Studies: Assays are performed to investigate the effects of the compounds on specific cellular processes, such as oxidative stress (ROS measurement), mitochondrial function, and signaling pathway activation (e.g., Western blotting for phosphorylated proteins).[7]
Conclusion
Both this compound and its derivative, clioquinol, have demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative diseases. Their ability to chelate and redistribute metal ions, thereby reducing protein aggregation and oxidative stress, positions them as promising multi-target drug candidates. While clioquinol has been more extensively studied in vivo, the foundational evidence for this compound's neuroprotective effects warrants further investigation and direct comparative studies. The development of novel this compound derivatives with improved efficacy and safety profiles represents a promising avenue for future drug discovery in the field of neurodegeneration.[6][17] Further research is needed to fully elucidate their mechanisms of action and to translate these promising preclinical findings into effective therapies for patients.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson's disease through AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malaria drug shows promise in Parkinson's model in the lab | Parkinson's UK [parkinsons.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Archive: Old drug shows new promise for Huntington's disease | UC San Francisco [ucsf.edu]
- 16. Effect of this compound and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 8-Hydroxyquinoline Analogs in Cancer Therapy
A deep dive into the chemical nuances that transform a simple heterocyclic scaffold into potent anticancer agents, this guide offers a comparative analysis of 8-hydroxyquinoline analogs. We dissect their structure-activity relationships, supported by quantitative data and detailed experimental protocols, to provide a critical resource for researchers and drug development professionals.
The this compound (8-HQ) scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of novel anticancer agents. Its potent biological activity is intrinsically linked to its ability to chelate metal ions, a feature that can be finely tuned through structural modifications.[1][2] This guide systematically explores the structure-activity relationships (SAR) of 8-HQ analogs, providing a comparative overview of their anticancer potential and mechanisms of action.
The core principle behind the anticancer activity of many this compound derivatives lies in their function as metal chelators.[3] The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form a bidentate chelation site for essential metal ions like copper and zinc.[1][4] This sequestration of metal ions can disrupt crucial cellular processes in cancer cells, which often exhibit an increased demand for these metals for their rapid growth and proliferation.[3] Furthermore, the formation of metal complexes with 8-HQ analogs can itself lead to enhanced cytotoxic effects.[3]
Decoding the Structure: How Substituents Dictate Anticancer Efficacy
The anticancer potency and selectivity of this compound analogs can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring.
The Crucial Role of the 8-Hydroxyl Group: The hydroxyl group at the 8-position is a cornerstone of the anticancer activity of these compounds. Its presence is essential for the metal-chelating properties that are often central to their mechanism of action.[5] Studies have shown that the replacement of this hydroxyl group with alkoxyl groups can lead to a decrease or alteration in cytotoxicity.[5]
Substitutions at the C2, C5, and C7 Positions:
-
C2 Position: Modifications at the C2 position have been shown to influence anticancer activity. For instance, the introduction of a carboxaldehyde group at this position, in conjunction with the 8-hydroxyl group, has demonstrated significant cytotoxicity against various cancer cell lines.[5]
-
C5 and C7 Positions: These positions are key hotspots for modification to enhance anticancer efficacy.
-
Halogenation: The introduction of halogen atoms, such as chlorine and iodine, at the C5 and C7 positions can increase the lipophilicity of the compounds, potentially leading to improved cell permeability and enhanced anticancer activity.[6][7] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-studied example where halogenation contributes to its biological effects.[8]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents at the C5 position has been reported to improve anticancer activity.[7]
-
Mannich Bases: The introduction of Mannich bases, particularly at the C7 position, has yielded a class of this compound derivatives with potent and selective activity against multidrug-resistant (MDR) cancer cells.[7][9] The nature of the tertiary amine in the Mannich base plays a crucial role in modulating this activity.[7]
-
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxicity of various this compound analogs against a panel of human cancer cell lines, providing a quantitative basis for comparing their anticancer potential.
Table 1: Cytotoxicity of this compound Analogs against Various Cancer Cell Lines
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Unsubstituted | K562 (Leukemia) | >25 | [5] |
| T-47D (Breast) | >25 | [5] | ||
| 8-Hydroxy-2-quinolinecarbaldehyde | 2-Carboxaldehyde | Hep3B (Hepatocellular) | 6.25 | [5] |
| MDA-MB-231 (Breast) | 12.5-25 | [5] | ||
| T-47D (Breast) | <12.5 | [5] | ||
| Clioquinol | 5-Chloro, 7-Iodo | DU-145 (Prostate) | 3.5 | [8] |
| PC-3 (Prostate) | 4.2 | [8] | ||
| MCF-7 (Breast) | 5.1 | [8] | ||
| DQ6 (Zinc Complex) | This compound derivative + 1,10-phenanthroline derivative | SK-OV-3/DDP (Ovarian) | 2.25 | [10] |
| YNU-1c (Rhodium Complex) | This compound derivative + Triphenylphosphine | HCC1806 (Breast) | 0.13 | [11] |
Table 2: Structure-Activity Relationship of 1,4-Naphthoquinone Hybrids with this compound Moiety
| Compound | Modification on Quinoline Moiety | A549 (Lung) IC50 (µM) | LoVo (Colon) IC50 (µM) |
| 5 | H at C2' | 11.2 | 10.9 |
| 6 | Methyl group at C2' | 6.5 | 8.3 |
| 7 | Morpholine moiety at C2' | 17.5 | 16.2 |
Data extracted from a study by Cybulska et al.[12]
The data clearly indicates that substitutions on the this compound scaffold have a profound impact on anticancer activity. For instance, the introduction of a methyl group at the C2' position in the 1,4-naphthoquinone hybrids (compound 6) enhances cytotoxicity compared to the unsubstituted analog (compound 5), while the addition of a bulky morpholine group (compound 7) reduces activity.[12] Furthermore, the formation of metal complexes, such as the zinc complex DQ6 and the rhodium complex YNU-1c, can lead to a dramatic increase in potency.[10][11]
Mechanisms of Action: More Than Just Metal Chelation
While metal chelation is a central theme, the anticancer mechanisms of this compound analogs are multifaceted and often depend on the specific structural features of the compound.
-
Induction of Apoptosis: Many 8-HQ derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[3]
-
Proteasome Inhibition: Some this compound analogs, particularly in the form of their copper complexes, can inhibit the proteasome, a key cellular machinery responsible for protein degradation.[13] Cancer cells are often more sensitive to proteasome inhibition due to their high rate of protein synthesis and turnover.
-
Targeting Signaling Pathways: These compounds can modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For example, some analogs have been shown to target the NF-κB pathway.[4]
-
Overcoming Multidrug Resistance: A significant advantage of certain this compound-derived Mannich bases is their ability to selectively target and kill multidrug-resistant (MDR) cancer cells.[7][9] This unique activity is linked to their ability to exploit the altered biochemistry of MDR cells.[7]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the this compound analogs on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the Pathways
To better understand the complex biological processes influenced by this compound analogs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for determining the IC50 values of this compound analogs using the MTT assay.
Caption: Proposed mechanisms of action for anticancer this compound-copper complexes.
Conclusion
The this compound scaffold represents a versatile and highly adaptable platform for the design of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent placement and the potential for enhancement through metal complexation. A deeper understanding of these relationships, coupled with the elucidation of their diverse mechanisms of action, will undoubtedly pave the way for the development of more potent and selective 8-HQ-based cancer therapeutics, with the potential to even overcome the challenge of multidrug resistance.
References
- 1. This compound: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Promising anticancer agents based on this compound hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of this compound-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Anticancer activity of this compound-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of 8-Hydroxyquinoline Assays with Atomic Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-hydroxyquinoline-based spectrophotometric assays and Atomic Absorption Spectroscopy (AAS) for the quantification of metal ions. The information presented is supported by experimental data from various studies to assist researchers in selecting the appropriate analytical method for their specific needs.
Data Presentation: A Quantitative Comparison
The performance of this compound assays and Atomic Absorption Spectroscopy is summarized below. Data has been compiled from multiple studies to provide a comparative overview of key analytical parameters.
| Analytical Parameter | This compound Assay | Atomic Absorption Spectroscopy (AAS) | References |
| Principle | Colorimetric/Spectrophotometric | Atomic Absorption | [1][2] |
| Linearity Range | Typically in the µg/mL (ppm) range | Wide range, from µg/L (ppb) to µg/mL (ppm) | [1][3][4] |
| Limit of Detection (LOD) | Generally higher than AAS | Lower, often in the µg/L (ppb) range | [3][5] |
| Limit of Quantitation (LOQ) | Generally higher than AAS | Lower, often in the µg/L (ppb) range | [3][6] |
| Accuracy (% Recovery) | 98.60 - 103.30% | 90 - 110% (analyte level dependent) | [4][6] |
| Precision (% RSD) | ~1.2% | <5% is generally acceptable | [4][7][8] |
| Selectivity | Can be prone to interference from other metal ions | Highly selective for the target element | [1] |
| Instrumentation Cost | Low (requires a UV-Vis spectrophotometer) | High (requires a dedicated AAS instrument) | [9][10] |
| Throughput | Moderate | High, especially with autosamplers | [10] |
Experimental Protocols
Detailed methodologies for both this compound assays and Atomic Absorption Spectroscopy are crucial for reproducible results. The following are generalized protocols based on common practices.
This compound Spectrophotometric Assay Protocol
This protocol outlines a general procedure for the determination of a metal ion (e.g., Iron (III)) using an this compound-based assay with solvent extraction.
1. Reagents and Solutions:
-
Standard Metal Solution: Prepare a stock solution of the metal ion of interest (e.g., 1000 µg/mL) from a high-purity salt (e.g., ferric ammonium sulfate). Prepare working standards by serial dilution of the stock solution.[4]
-
This compound (Oxine) Reagent: Prepare a solution of this compound in a suitable solvent (e.g., acidified water or an organic solvent like chloroform).[4]
-
pH Buffer: A buffer solution to maintain the optimal pH for complex formation.[1]
-
Organic Solvent: An immiscible organic solvent for extraction (e.g., chloroform).[4]
2. Sample Preparation:
-
For aqueous samples, an appropriate volume is taken. For solid samples, a digestion procedure is required to bring the metal ions into solution.[11][12]
3. Experimental Procedure:
-
To a series of standard solutions and the sample solution in separating funnels, add the this compound reagent.
-
Adjust the pH of the solutions to the optimal range for the specific metal-oxine complex formation using the buffer solution.[1]
-
Add the organic solvent (e.g., chloroform) to each separating funnel.[4]
-
Shake vigorously for a few minutes to facilitate the extraction of the metal-oxine complex into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic extracts at the wavelength of maximum absorbance (λmax) for the metal-oxine complex using a UV-Vis spectrophotometer.[4]
-
Prepare a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Atomic Absorption Spectroscopy (AAS) Protocol
This protocol provides a general workflow for the determination of metal ions using Flame Atomic Absorption Spectroscopy (FAAS).
1. Reagents and Solutions:
-
Standard Metal Solutions: Prepare a series of standard solutions of the element of interest from a certified stock solution. The concentrations should bracket the expected concentration in the sample.[2]
-
Blank Solution: Typically, the same matrix as the sample and standards (e.g., deionized water with the same acid concentration).
-
Acids: High-purity acids (e.g., nitric acid, hydrochloric acid) for sample digestion and preservation.[11]
2. Instrumentation Setup:
-
Install the appropriate hollow cathode lamp for the element being analyzed.
-
Set the instrument parameters, including wavelength, slit width, and lamp current, according to the manufacturer's recommendations.[9]
-
Optimize the flame conditions (fuel-to-oxidant ratio) for maximum sensitivity.[2]
3. Sample Preparation:
-
Aqueous samples are typically acidified.[12]
-
Solid samples require digestion, often using a mixture of acids and heat, to dissolve the sample and liberate the metal ions.[11]
-
The final sample solution may need to be diluted to fall within the linear range of the instrument.[12]
4. Measurement Procedure:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record the absorbance values.
-
Aspirate the sample solutions and record their absorbance.
-
Periodically re-aspirate the blank and a standard solution to check for instrument drift.
-
Generate a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Calculate the concentration of the metal in the sample solutions based on the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the fundamental principles and workflows of the this compound assay and Atomic Absorption Spectroscopy.
Caption: Workflow of an this compound Assay.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River [article.sapub.org]
- 7. The Validation of Atomic Absorption Spectrometry (AAS) Method for the Determination of Cr, Cu and Pb [inis.iaea.org]
- 8. rjptonline.org [rjptonline.org]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. iiardjournals.org [iiardjournals.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to 8-Hydroxyquinoline and EDTA for Iron Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-hydroxyquinoline and Ethylenediaminetetraacetic acid (EDTA) as chelators for iron mobilization. The information presented is based on experimental data to assist researchers in selecting the appropriate chelator for their specific applications.
Executive Summary
This compound and EDTA are both capable of chelating iron, but they exhibit profoundly different mechanisms and efficiencies in mobilizing iron from cellular environments. This compound forms a lipophilic complex with iron, enabling it to readily cross cell membranes and access intracellular iron stores. This results in a significantly higher rate of iron mobilization from cells compared to EDTA. However, this high efficacy is also associated with potential cytotoxicity due to the increased intracellular concentration of redox-active iron.
Conversely, EDTA forms a hydrophilic complex with iron, which is largely cell-impermeable. Consequently, EDTA is an effective chelator for extracellular iron but is inefficient at mobilizing iron from within cells. Its primary applications are in preventing iron precipitation in culture media and in specific therapeutic contexts where extracellular iron removal is the goal.
Performance Comparison: this compound vs. EDTA
The fundamental difference in the iron mobilization capabilities of this compound and EDTA lies in the physicochemical properties of their respective iron complexes.
Mechanism of Action
This compound, a bidentate chelator, forms a neutral, lipophilic complex with iron (Fe³⁺). This lipid-soluble complex can passively diffuse across the cell membrane. Once inside the cell, the iron can be released, contributing to the labile iron pool, or the complex can be transported back out of the cell, effectively removing iron from the intracellular environment.
EDTA, a hexadentate chelator, forms a highly stable, negatively charged, and hydrophilic complex with iron. This complex is unable to passively cross the lipophilic cell membrane, thus limiting its interaction to extracellular iron.
Diagram: Proposed Mechanism of Iron Mobilization
Caption: Mechanism of iron mobilization by this compound (8-HQ) and EDTA.
Quantitative Data
Experimental data consistently demonstrates the superior ability of this compound to increase intracellular iron levels compared to EDTA.
| Parameter | This compound (8-HQ) | EDTA | Reference |
| Cellular Iron Levels | After 15 minutes of exposure to 5 µM iron chelate, cellular iron levels were three times higher in cells treated with iron-8HQ compared to iron-EDTA. | Baseline cellular iron uptake from the iron-EDTA complex is significantly lower than from the iron-8HQ complex. | [1] |
| Iron Mobilization from Reticulocytes | A 50 µM concentration of an this compound derivative resulted in the release of 60% of the initial ⁵⁹Fe uptake after a 4-hour incubation. | Data for direct comparison under identical conditions is not readily available, but EDTA is generally considered ineffective for mobilizing intracellular iron. | [2] |
| Fe(III) Complex Stability Constant (log K) | High affinity for Fe(III), with derivatives showing strong iron-binding constants.[3] | ~25.1 | [4] |
| Physicochemical Properties of Iron Complex | Lipophilic, neutral complex. | Hydrophilic, negatively charged complex. | |
| Associated Cytotoxicity | Increased intracellular iron can lead to the formation of reactive oxygen species, resulting in DNA damage and cytotoxicity.[1] | Low cytotoxicity is expected as the iron complex does not readily enter cells. |
Experimental Protocols
Cellular Iron Uptake Assay
This protocol is designed to compare the ability of this compound and EDTA to facilitate the uptake of iron into cultured cells.
Workflow: Cellular Iron Uptake Assay
Caption: Workflow for comparing cellular iron uptake facilitated by chelators.
Materials:
-
Cultured cells (e.g., A549 human lung cells)
-
Cell culture medium
-
Iron(III) citrate
-
This compound
-
EDTA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Instrumentation for iron quantification (e.g., atomic absorption spectrometer)
Procedure:
-
Seed and culture cells to the desired confluency in appropriate culture vessels.
-
Prepare fresh solutions of the iron chelates in culture medium. For example, 5 µM iron(III) complexed with either this compound or EDTA. An iron(III) citrate solution can be used as a control.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the iron-chelator solutions to the cells and incubate for a defined period (e.g., 15 minutes) at 37°C.[1]
-
After incubation, aspirate the iron-chelator solutions and wash the cells multiple times with ice-cold PBS to stop the uptake and remove any extracellular, non-internalized iron.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total intracellular iron content in the cell lysates using a sensitive method such as atomic absorption spectroscopy.
-
Normalize the iron content to the total protein concentration of the cell lysate.
Iron Mobilization Assay from Pre-loaded Cells
This protocol measures the efficiency of chelators in removing iron from cells that have been pre-loaded with a radioactive iron isotope (⁵⁹Fe).
Materials:
-
Cultured cells (e.g., K562 or reticulocytes)
-
Cell culture medium
-
⁵⁹Fe-labeled transferrin
-
This compound
-
EDTA
-
Scintillation counter
Procedure:
-
Load cells with radioactive iron by incubating them with ⁵⁹Fe-transferrin for a sufficient time (e.g., 2-4 hours) to allow for iron uptake.
-
Wash the cells thoroughly with PBS to remove extracellular ⁵⁹Fe.
-
Resuspend the ⁵⁹Fe-loaded cells in fresh culture medium.
-
Add the chelators (e.g., 50 µM this compound or 50 µM EDTA) to the cell suspension. Include a control with no chelator.
-
Incubate the cells with the chelators for various time points (e.g., 1, 2, 4 hours) at 37°C.[2]
-
At each time point, centrifuge the cell suspension to separate the cells (pellet) from the supernatant.
-
Measure the radioactivity (⁵⁹Fe) in both the cell pellet and the supernatant using a scintillation counter.
-
Calculate the percentage of iron mobilized from the cells into the supernatant for each chelator and time point.
Conclusion and Recommendations
The choice between this compound and EDTA for iron chelation is highly dependent on the specific research or therapeutic goal.
-
This compound is the chelator of choice for applications requiring the mobilization of intracellular iron . Its ability to form a lipophilic complex that can traverse cell membranes makes it highly effective in this regard. However, researchers must be mindful of its potential for cytotoxicity, which is linked to its efficiency in increasing the intracellular labile iron pool. It is a valuable tool for studying intracellular iron metabolism and for therapeutic strategies aimed at reducing cellular iron overload, provided that the dosage and treatment duration are carefully controlled.
-
EDTA is suitable for applications where the primary goal is to chelate extracellular iron . It is effective in preventing iron precipitation in solutions and for treating conditions characterized by excess extracellular iron. Due to the hydrophilic nature of its iron complex, it is not an appropriate choice for mobilizing iron from within cells.
For drug development professionals, derivatives of this compound may offer a promising avenue for designing novel iron chelators with improved efficacy and reduced toxicity. The lipophilic nature of the this compound backbone is a key feature for achieving intracellular activity. In contrast, EDTA's utility in drug development is more likely to be as an excipient or for specific extracellular applications.
References
- 1. Iron bound to the lipophilic iron chelator, this compound, causes DNA strand breakage in cultured lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of iron from cells by hydroxyquinoline-based chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 8-Hydroxyquinoline for Zinc Over Other Divalent Cations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 8-hydroxyquinoline for zinc (Zn²⁺) versus other biologically relevant divalent cations, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), iron (Fe²⁺), and manganese (Mn²⁺). The information presented is supported by experimental data on stability constants and detailed methodologies for their determination.
Executive Summary
This compound (8-HQ) is a well-known chelating agent and ionophore, frequently employed in biological research to manipulate intracellular zinc concentrations. While it is often referred to as a "zinc ionophore," a critical assessment of its binding specificity reveals a more complex interaction profile with other divalent cations. Experimental data consistently demonstrates that this compound and its derivatives exhibit a binding affinity that follows the Irving-Williams series. This series dictates that the stability of complexes with divalent metal ions follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Consequently, this compound shows a significantly higher affinity for copper (II) than for zinc (II), and its affinity for nickel (II) and cobalt (II) is also comparable to or greater than that for zinc (II). This lack of absolute specificity is a critical consideration for researchers utilizing this compound in biological systems where other divalent cations are present.
Data Presentation: Stability Constants of Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). For a bidentate ligand like this compound, the chelation process occurs in a stepwise manner, with two ligand molecules typically binding to one metal ion. The stepwise stability constants are denoted as K₁ and K₂, and the overall stability constant is β₂ = K₁ * K₂.
The following table summarizes the overall stability constants (log β₂) for the complexes of this compound-2-carboxylic acid, a derivative of this compound, with various divalent cations in an aqueous solution. This data clearly illustrates the relative binding affinities and adherence to the Irving-Williams series.[1]
| Divalent Cation | Overall Stability Constant (log β₂) |
| Manganese (Mn²⁺) | 12.45 |
| Iron (Fe²⁺) | 13.45 |
| Cobalt (Co²⁺) | 15.90 |
| Nickel (Ni²⁺) | 17.17 |
| Copper (Cu²⁺) | 20.64 |
| Zinc (Zn²⁺) | 18.78 |
Experimental Conditions: Data for this compound-2-carboxylic acid in aqueous solution at 298.2 K and an ionic strength of 0.2 mol dm⁻³ in KCl.[1]
Experimental Protocols
The determination of stability constants for metal complexes is crucial for understanding the specificity of a chelating agent. The two primary methods employed for this purpose are potentiometric titration and spectrophotometric titration.
Potentiometric Titration
This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Materials:
-
pH meter with a glass electrode
-
Calibrated burette
-
Thermostated reaction vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of this compound of known concentration
-
Solutions of the divalent metal salts (e.g., chlorides or nitrates) of known concentrations
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand:
-
Pipette a known volume of the this compound solution into the reaction vessel.
-
Add the inert salt solution to maintain a constant ionic strength.
-
Add a known amount of strong acid to protonate the ligand.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Titration of the Metal-Ligand Complex:
-
Pipette known volumes of the this compound solution and the metal salt solution into the reaction vessel.
-
Maintain the same ionic strength with the inert salt solution.
-
Add the same amount of strong acid as in the ligand titration.
-
Titrate with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L⁻]). The stability constants are then determined by plotting n̄ versus pL (-log[L⁻]) or by using specialized software.
Spectrophotometric Titration
This method is employed when the metal-ligand complex has a distinct absorption spectrum compared to the free ligand. The change in absorbance at a specific wavelength is monitored as the concentration of the metal or ligand is varied.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
-
Solution of this compound of known concentration
-
Solutions of the divalent metal salts of known concentrations
-
Buffer solution to maintain a constant pH
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-8-hydroxyquinoline complex.
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry, and the data can be used to calculate the stability constant.
-
Visualizations
Experimental Workflow for Determining Stability Constants
The following diagram illustrates the general workflow for determining the stability constants of this compound with divalent cations using potentiometric and spectrophotometric methods.
References
8-Hydroxyquinoline's Neuroprotective Potential: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of 8-hydroxyquinoline and its derivatives against other therapeutic alternatives in animal models of neurodegenerative diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and visualizes key signaling pathways to offer an objective assessment of this compound's potential.
Comparative Efficacy in Neurodegenerative Disease Models
This compound and its derivatives, such as clioquinol and PBT2, have demonstrated significant neuroprotective effects across various animal models of Alzheimer's, Parkinson's, and Huntington's diseases. These compounds primarily exert their effects through metal ion chelation, reduction of oxidative stress, and modulation of key signaling pathways.
Alzheimer's Disease
In transgenic mouse models of Alzheimer's disease, this compound derivatives have shown the ability to reduce amyloid-beta (Aβ) plaque burden and improve cognitive function. A direct comparison between the second-generation derivative PBT2 and its predecessor clioquinol in APPswe/PS1dE9 and Tg2576 mouse models revealed the superior efficacy of PBT2.[1][2] Oral administration of PBT2 led to a more significant and rapid reduction in soluble interstitial brain Aβ within hours and a marked improvement in cognitive performance within days, surpassing the effects of clioquinol.[1][2]
As a standard treatment, Donepezil is a widely used acetylcholinesterase inhibitor that provides symptomatic relief in Alzheimer's disease. While direct comparative studies in animal models are limited, the mechanism of this compound derivatives—targeting metal-induced Aβ aggregation—represents a disease-modifying approach, distinct from the symptomatic relief offered by Donepezil.
Table 1: Comparison of this compound Derivatives and Donepezil in Alzheimer's Disease Mouse Models
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results |
| PBT2 | APPswe/PS1dE9, Tg2576 | Cognitive Improvement (Y-maze), Soluble Aβ Reduction | Outperformed clioquinol; Markedly decreased soluble interstitial brain Aβ within hours; Improved cognitive performance to exceed that of normal littermate controls within days.[1][2] |
| Clioquinol | APPswe/PS1dE9, Tg2576 | Cognitive Improvement, Aβ Reduction | Less effective than PBT2 in reducing soluble Aβ and improving cognition.[1][2] |
| Donepezil | Various AD models | Cognitive Improvement (Morris Water Maze, etc.) | Improves performance in memory tasks.[3] |
Parkinson's Disease
Resveratrol, a natural polyphenol, has been extensively studied for its neuroprotective effects in rodent models of Parkinson's disease, such as those induced by 6-OHDA and MPTP.[5][6][7] It has been shown to attenuate dopaminergic neuron loss, reduce oxidative stress, and improve motor function.[5][6][7] The neuroprotective mechanisms of both this compound derivatives and resveratrol involve the modulation of the PI3K/Akt signaling pathway.[4]
Table 2: Comparison of an this compound Derivative and Resveratrol in Parkinson's Disease Models
| Compound | Model | Key Efficacy Endpoints | Quantitative Results |
| Clioquinol | 6-OHDA-induced SH-SY5Y cells (in vitro) | Increased Cell Viability | ~26% increase in cell viability compared to 6-OHDA alone.[4] |
| Resveratrol | 6-OHDA-induced rats | Improved Motor Function (Rotational Behavior) | Significantly attenuated apomorphine-induced rotations.[8] |
| Resveratrol | MPTP-induced mice | Protection of Dopaminergic Neurons | Significantly preserved tyrosine hydroxylase (TH)-positive neurons. |
Huntington's Disease
In the R6/2 transgenic mouse model of Huntington's disease, treatment with clioquinol has been shown to improve behavioral and pathological phenotypes.[9][10] Clioquinol treatment led to a reduction in huntingtin aggregate accumulation, decreased striatal atrophy, improved motor performance on the rotarod, reduced weight loss, and extended lifespan.[9][10]
Table 3: Efficacy of Clioquinol in a Huntington's Disease Mouse Model
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results |
| Clioquinol | R6/2 | Motor Performance (Rotarod), Survival, Striatal Atrophy, Huntingtin Aggregates | Improved rotarod performance; Extended lifespan; Decreased striatal atrophy and huntingtin aggregate accumulation.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Alzheimer's Disease Model: PBT2 vs. Clioquinol in APPswe/PS1dE9 and Tg2576 Mice
-
Animals: Aged APPswe/PS1dE9 and Tg2576 transgenic mice and their wild-type littermates were used.
-
Drug Administration: PBT2 (30 mg/kg) or clioquinol (30 mg/kg) was administered orally once daily.
-
Cognitive Testing (Y-maze): Spontaneous alternation performance in a Y-maze was used to assess spatial working memory. The maze consisted of three arms, and mice were allowed to explore freely for a set duration. The sequence of arm entries was recorded to calculate the percentage of alternation.
-
Aβ Quantification: Soluble and insoluble Aβ levels in brain homogenates were measured using sandwich ELISA kits specific for Aβ40 and Aβ42.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests, such as ANOVA, to compare the effects of the different treatments.
Parkinson's Disease Model: Resveratrol in 6-OHDA-induced Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats were used.[8]
-
Lesion Induction: Unilateral lesions of the nigrostriatal pathway were induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.
-
Drug Administration: Resveratrol was administered orally or via intraperitoneal injection at various doses (e.g., 20-40 mg/kg/day) for several weeks.[8]
-
Behavioral Assessment (Apomorphine-induced Rotations): The rotational behavior induced by the dopamine agonist apomorphine was recorded to assess the extent of the dopaminergic lesion and the therapeutic effect of the treatment. The number of contralateral rotations was counted over a specific period.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Huntington's Disease Model: Clioquinol in R6/2 Mice
-
Animals: R6/2 transgenic mice and their wild-type littermates were used.
-
Drug Administration: Clioquinol was administered in the diet (30 mg/kg/day).[9]
-
Motor Performance (Rotarod): An accelerating rotarod was used to assess motor coordination and balance. Mice were placed on the rotating rod, and the latency to fall was recorded.
-
Survival Analysis: The lifespan of the mice in the different treatment groups was monitored and analyzed using Kaplan-Meier survival curves.
-
Histopathology: Brain sections were analyzed for striatal volume and the presence of huntingtin aggregates using immunohistochemistry.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
One of the central mechanisms involves the regulation of metal ion homeostasis. By chelating and redistributing excess metal ions like copper and zinc, these compounds prevent their participation in redox reactions that generate oxidative stress and inhibit their ability to promote the aggregation of misfolded proteins such as Aβ and huntingtin.
Another critical pathway is the PI3K/Akt signaling cascade , which is a major regulator of cell survival and apoptosis. Activation of this pathway by this compound derivatives promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors, thereby protecting neurons from various insults.
References
- 1. researchgate.net [researchgate.net]
- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 8. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of 8-Hydroxyquinoline Derivatives and Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the diverse scaffolds explored, 8-hydroxyquinoline and its derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic performance of this compound derivatives against established chemotherapeutic drugs, supported by experimental data.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various this compound derivatives and standard chemotherapeutic agents across different cancer cell lines, as reported in peer-reviewed literature. Lower IC50 values indicate greater cytotoxic potential.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| This compound Derivatives | ||
| This compound | HCT 116 (Colon Carcinoma) | 9.33 ± 0.22 |
| 5,7-dibromo-8-hydroxyquinoline | A-549 (Lung Carcinoma) | 5.6 |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | -5.09 (log M) |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | -5.35 (log M) |
| Clioquinol | DU-145 (Prostate Cancer) | 3.5 |
| Standard Chemotherapeutics | ||
| Doxorubicin | HCT 116 (Colon Carcinoma) | 5.6 ± 0.1 |
| Doxorubicin | A-549 (Lung Carcinoma) | 1.83 |
| Cisplatin | MCF-7 (Breast Cancer) | ~18-34 |
| 5-Fluorouracil | A375 (Melanoma) | >10 |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a fundamental step in anticancer drug discovery. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity, which is often used to determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (this compound derivative or standard chemotherapeutic) is prepared, typically in DMSO.
-
Serial dilutions of the compound are made in fresh culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms underlying the cytotoxicity of this compound derivatives, the following diagrams have been generated.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 8-Hydroxyquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. 8-Hydroxyquinoline, a versatile organic compound utilized in various analytical and pharmaceutical applications, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is toxic if swallowed, may cause an allergic skin reaction, and can result in serious eye damage.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact which can lead to allergic reactions.[1][4] |
| Body Protection | Full-length laboratory coat | Shields skin from accidental spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary. | Minimizes the inhalation of harmful dust or vapors.[5][6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1][3] Under no circumstances should it be disposed of down the drain or mixed with municipal waste.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.[4]
-
-
Sharps:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[4]
-
2. Container Management:
-
Original Containers: Whenever possible, leave the chemical in its original container.[5]
-
Waste Containers: If transferring to a waste container, ensure it is appropriate for hazardous waste and can be securely sealed.
-
Labeling: All waste containers must be clearly and accurately labeled with:[4]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")[4]
-
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2][8]
-
The storage area should be locked up to restrict access.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[2][3][4]
-
Waste material must be disposed of in accordance with all local, regional, and national regulations.[1][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Ensure proper PPE is worn.
-
Use appropriate tools to carefully collect the spilled solid material and place it in a convenient waste disposal container.[7]
-
For any remaining material, dampen absorbent paper with 60-70% ethanol to wipe the area.[9]
-
Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[7]
-
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Guide to Handling 8-Hydroxyquinoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Hydroxyquinoline, a compound widely used in various laboratory applications. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical resistant gloves (Butyl caoutchouc/butyl rubber recommended), Lab coat, Full suit (for large spills) | Gloves tested according to EN 374[2] |
| Respiratory Protection | Dust respirator, Full-face respirator (if exposure limits are exceeded or irritation is experienced), Self-Contained Breathing Apparatus (SCBA) (for large spills or fire) | Approved/certified respirator or equivalent[3] |
Health Hazard Summary
This compound is classified with several health hazards that necessitate careful handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed[2][4][5] |
| Serious Eye Damage | Causes serious eye damage[2][4][5] |
| Skin Sensitization | May cause an allergic skin reaction[2][4][5] |
| Reproductive Toxicity | May damage the unborn child[4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[4][5] |
Procedural Guidance for Handling this compound
A systematic approach to handling, from preparation to disposal, minimizes risks.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling, put on all required PPE as detailed in the table above.
-
Ensure gloves are intact and of the appropriate material.
-
-
Handling the Compound :
-
Storage :
-
In Case of a Spill :
-
For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[3]
-
For large spills, use a shovel to put the material into a convenient waste disposal container.[3] A self-contained breathing apparatus should be used.[3]
-
-
Disposal :
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
